Benzyl piperidine-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFIILJDODEYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540226 | |
| Record name | Benzyl piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97231-90-8 | |
| Record name | Benzyl piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzyl Piperidine 3 Carboxylate and Its Analogues
Strategies for the Construction of the Piperidine-3-carboxylate Core
The formation of the fundamental piperidine-3-carboxylate structure can be achieved through two main approaches: the de novo construction of the piperidine (B6355638) ring via cyclization reactions or the modification of an already formed piperidine molecule.
Ring-Closing Reactions for Piperidine Formation
Intramolecular cyclization reactions are a cornerstone in the synthesis of the piperidine scaffold. mdpi.com These methods often involve the formation of carbon-nitrogen and carbon-carbon bonds to construct the six-membered ring.
A notable approach is the aza-Prins cyclization, which can be used to synthesize piperidine derivatives. For instance, the reaction of homoallylic amines with aldehydes, promoted by a copper(I) complex and a Lewis acid like zirconium tetrachloride, proceeds through an iminium intermediate followed by a 6-endo-trig cyclization. mdpi.com Another variation involves the use of epoxides in a similar cyclization, with niobium pentachloride acting as both a Lewis acid and a chlorine source. mdpi.com
Reductive amination is another powerful tool. The condensation of amines with aldehydes or ketones to form an imine, followed by reduction, is a common method for C-N bond formation and can be applied in [5+1] annulation strategies to build the piperidine ring. mdpi.com For example, a double reductive amination/ring closure of a dialdehyde (B1249045) with a fluorine-containing quaternary ammonium (B1175870) salt, using sodium cyanoborohydride as the reducing agent, has been successfully employed. mdpi.com
Radical-mediated amine cyclization offers an alternative route. Intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II), although it may lead to the formation of linear alkene by-products. mdpi.com Additionally, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes provides a pathway to piperidine formation through an iminium ion intermediate. mdpi.com
Table 1: Comparison of Ring-Closing Reactions for Piperidine Synthesis
| Reaction Type | Key Reagents/Catalysts | Mechanism Highlights | Advantages |
| Aza-Prins Cyclization | Copper(I) complex, ZrCl4 or NbCl5 | Iminium intermediate, 6-endo-trig cyclization | Efficient C-C and C-N bond formation |
| Reductive Amination | Amines, Aldehydes/Ketones, Reducing agents (e.g., NaBH3CN) | Imine formation followed by reduction | Versatile for various substitution patterns |
| Radical Cyclization | Cobalt(II) catalyst | Radical-mediated ring closure | Alternative to traditional ionic methods |
| Alkyne Hydroamination | Acid-mediated | Alkyne functionalization, iminium ion formation | Access to functionalized piperidines |
Functionalization of Pre-formed Piperidine Systems
An alternative to de novo synthesis is the functionalization of an existing piperidine ring. This approach is particularly useful for introducing substituents at specific positions. The direct C-H functionalization of piperidines can be challenging due to the electronic effects of the nitrogen atom. For instance, the C3 position is electronically deactivated towards certain reactions like carbene C-H insertions. nih.gov
To overcome this, indirect methods have been developed. One such strategy involves the asymmetric cyclopropanation of a tetrahydropyridine, followed by a reductive ring-opening of the resulting cyclopropane (B1198618) intermediate to introduce functionality at the C3 position. nih.govresearchgate.net
Another key strategy is the hydrogenation of substituted pyridines. This method is widely used and can be performed with or without protection of the nitrogen atom. nih.gov Catalytic hydrogenation using various metal catalysts like palladium on carbon (Pd/C) is a common technique. researchgate.net For instance, 3-(substituted benzyl)piperidines can be prepared by the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. researchgate.net Non-metal alternatives, such as borenium ions with hydrosilanes, have also been shown to effectively reduce substituted pyridines to piperidines. nih.gov
N-Benzylation and Esterification Techniques at the C-3 Position
Once the piperidine-3-carboxylate core is established, the subsequent steps involve the introduction of the benzyl (B1604629) group at the nitrogen atom and the formation of the ester at the C-3 position.
Direct N-Alkylation and Esterification Reactions
Direct N-benzylation of a piperidine derivative can be achieved through nucleophilic substitution. This typically involves reacting the piperidine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. guidechem.com For example, dissolving 3-oxo-4-piperidine-carboxylic acid ethyl ester in a solvent like tetrahydrofuran (B95107) with a base such as sodium tert-butoxide, followed by the addition of benzyl bromide, leads to the N-benzylated product. guidechem.com
Esterification of the carboxylic acid at the C-3 position is commonly carried out using the Fischer esterification method. This reaction involves treating the carboxylic acid with an alcohol (in this case, benzyl alcohol) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com
Protecting Group Strategies in Synthesis
Protecting groups are crucial in the multi-step synthesis of complex molecules like benzyl piperidine-3-carboxylate to prevent unwanted side reactions. The choice of protecting group for the piperidine nitrogen is critical and can influence the outcome of subsequent reactions. rsc.org
Commonly used nitrogen protecting groups include the benzyloxycarbonyl (Cbz or Z) group and the tert-butoxycarbonyl (Boc) group. rsc.orgcreative-peptides.com The Cbz group is stable under many conditions but can be removed by catalytic hydrogenation (e.g., H2/Pd) or acidic conditions. creative-peptides.com The Boc group is stable to a variety of conditions but is readily removed with acids like trifluoroacetic acid (TFA). creative-peptides.com The choice between these and other protecting groups depends on the specific reaction conditions planned for the synthetic route. For instance, the N-Boc group has been shown to be suitable for thermodynamically driven epimerization of piperidines without 2-substituents. rsc.org
Protecting groups can also act as directing groups in certain reactions. For example, the phenyldiazenyl group has been utilized as both a protective and an activating group to facilitate lithiation and subsequent substitution at the C-1 position of tetrahydroisoquinolines. researchgate.net
The removal of these protecting groups, or deprotection, is a critical final step. For instance, the Fmoc (9-fluorenylmethyloxycarbonyl) group, often used in peptide synthesis, is removed under mild basic conditions, typically with a dilute solution of piperidine in a solvent like dimethylformamide (DMF). creative-peptides.comnih.gov
Table 2: Common Protecting Groups in Piperidine Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Key Features |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | H2/Pd, HBr/AcOH | Stable, allows for crystallization of intermediates. creative-peptides.com |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) | Stable to many conditions, acid-labile. creative-peptides.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine in DMF | Base-labile, used in solid-phase synthesis. creative-peptides.comnih.gov |
Stereoselective Synthesis and Chiral Optimization Approaches
The synthesis of specific stereoisomers of this compound is of great importance, as different enantiomers and diastereomers can exhibit distinct biological activities. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms during a chemical reaction.
One strategy for achieving stereoselectivity is through the use of chiral catalysts. For example, rhodium-catalyzed asymmetric C-H insertion reactions have been employed for the functionalization of piperidines. nih.gov The choice of the chiral dirhodium catalyst and the nitrogen protecting group can significantly influence both the diastereoselectivity and enantioselectivity of the reaction. nih.govresearchgate.net
Another approach involves the chemo-enzymatic dearomatization of pyridines. This method can utilize a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This has been successfully applied to the synthesis of key intermediates for various pharmaceuticals. nih.gov
Furthermore, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a partially reduced pyridine (B92270) derivative has been developed to produce enantioenriched 3-substituted tetrahydropyridines. nih.govacs.org These intermediates can then be further reduced to yield the desired chiral piperidines. nih.govacs.org
For the separation of racemic mixtures, chiral chromatography is a powerful technique. Methods like stacked injection in preparative chiral liquid chromatography can be optimized to maximize throughput and obtain pure enantiomers. nih.gov
Table 3: Approaches to Stereoselective Synthesis and Chiral Optimization
| Method | Key Features | Example Application |
| Chiral Catalysis | Use of chiral rhodium catalysts for C-H functionalization. nih.govresearchgate.net | Synthesis of positional analogues of methylphenidate. researchgate.net |
| Chemo-enzymatic Dearomatization | One-pot amine oxidase/ene imine reductase cascade. nih.gov | Synthesis of intermediates for Preclamol and Niraparib. nih.gov |
| Asymmetric Reductive Heck Reaction | Rh-catalyzed reaction of arylboronic acids with dihydropyridines. nih.govacs.org | Formal syntheses of Preclamol and Niraparib. acs.org |
| Chiral Chromatography | Separation of enantiomers using chiral stationary phases. nih.gov | Enantiopurification of racemic mixtures. nih.gov |
Novel Synthetic Transformations and Methodologies for this compound Derivatives
The field of organic synthesis is constantly evolving, with new reactions being developed to build and functionalize complex molecules like this compound with greater efficiency and precision.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance. acs.orgnih.gov These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov
Palladium and nickel catalysts are frequently used to modify the piperidine scaffold. acs.org A versatile approach to benzylpiperidines involves a hydroboration-cross-coupling sequence. unisi.it An N-Boc-4-methylenepiperidine can first undergo hydroboration, followed by a palladium-catalyzed Suzuki cross-coupling reaction with various aryl bromides to construct the benzylpiperidine framework. unisi.it
More unconventional transformations have also been developed. Nickel-catalyzed stereospecific ring-contraction reactions of 4-halopiperidines can produce highly substituted cyclopropanes. nih.gov This transformation proceeds through a proposed Ni(0)/Ni(II) cycle and an intramolecular SN2-type reaction of an organonickel intermediate. nih.gov
| Reaction Type | Catalyst | Substrates | Key Transformation | Ref |
| Suzuki Coupling | Pd(PPh₃)₄ | Alkylborane (from piperidine) + Aryl Bromide | Forms an aryl-C(sp³) bond to create the benzylpiperidine | unisi.it |
| Negishi Coupling | Pd(0) or Ni(0) | Alkylzinc Halide + Aryl/Alkenyl Triflates | Forms C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds | acs.org, nih.gov |
| Ring Contraction | Ni(IPr)₂Cl₂ / Zn | 4-Halopiperidine | Stereospecific formation of a cyclopropane ring | nih.gov |
Photochemical reactions use light energy to promote chemical transformations that may be difficult to achieve under thermal conditions. These methods can provide access to unique molecular architectures.
One such approach for synthesizing piperidine-related structures is the intramolecular [2+2] cycloaddition. mdpi.com When dienes containing a nitrogen tether are exposed to light, they can undergo cycloaddition to form bicyclic piperidinones. These strained bicyclic systems can then be easily converted into substituted piperidines through reduction. mdpi.com This photochemical method has proven to be scalable and useful for synthesizing key intermediates for pharmaceutical targets. mdpi.com
Biocatalytic Approaches
Biocatalytic methods, which utilize enzymes or whole-cell systems, are gaining prominence in the synthesis of complex molecules like piperidine derivatives due to their high selectivity and mild reaction conditions. A novel, two-step strategy has been developed that employs enzymatic oxidation combined with radical cross-coupling to create substituted piperidines. acs.org This method begins with commercially available, enantiomerically pure 3-carboxylated piperidines. acs.org Through directed evolution, a series of enzymes have been engineered to selectively oxidize various C–H bonds on the piperidine ring, introducing hydroxyl groups that serve as handles for further functionalization. acs.org
A significant advancement in this area is the first reported biocatalytic synthesis of piperidine derivatives through a multicomponent reaction (MCR). rsc.org This approach utilizes Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic halloysite (B83129) nanotubes (MHNTs) as a reusable catalyst. rsc.org The MCR involves the reaction of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester to produce highly functionalized piperidines in very good yields. rsc.org The immobilization of the enzyme not only facilitates its recovery and reuse but also enhances its catalytic efficiency compared to the pure, free enzyme. rsc.org Other enzymatic tools, such as alcohol dehydrogenases (ADH), are also recognized as important for generating chiral intermediates in the synthesis of piperidine-containing compounds. researchgate.net
Optimization of Synthetic Routes for Scalability in Research
The ability to scale up a synthetic route is crucial for advancing research, as it provides the necessary quantities of a compound for extensive biological testing and further derivatization. Optimization for scalability involves developing robust reactions that are efficient, reproducible, and practical on a larger scale. nih.gov This often means moving away from techniques that are difficult to manage in larger volumes and minimizing complex purification steps. nih.gov The development of synthetic pathways to heterocyclic compounds like piperidines from readily accessible starting materials is a key focus in this optimization process. nih.gov
Multi-Gram Scale Synthesis
Successfully scaling a synthesis from the milligram to the multi-gram level is a key validation of its utility. Several methodologies for preparing piperidine derivatives have proven effective at this scale.
The biocatalytic multicomponent reaction using immobilized CALB has been successfully demonstrated on a gram scale, affording the desired piperidine product in an impressive 91% yield. rsc.org This highlights the practical applicability of biocatalysis in producing significant quantities of complex heterocyclic structures. rsc.org
In another example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to synthesize 3-substituted tetrahydropyridines, which are valuable precursors to chiral piperidines. acs.org This method has been successfully performed on a gram scale, demonstrating its robustness and utility for generating libraries of enantioenriched piperidine compounds. acs.org Furthermore, syntheses of complex natural products have featured the scalable preparation of key pentacyclic intermediates on a gram scale, underscoring the importance of developing high-yielding steps for advanced intermediates. acs.org
The following table summarizes examples of scalable reactions for piperidine synthesis.
Table 1: Examples of Multi-Gram Scale Synthesis for Piperidine Derivatives| Reaction Type | Catalyst | Scale | Yield | Precursors | Product Type | Reference |
|---|---|---|---|---|---|---|
| Multicomponent Reaction | Immobilized Candida antarctica lipase B (CALB) | Gram scale | 91% | Benzaldehyde, aniline, acetoacetate ester | Functionalized Piperidine | rsc.org |
| Asymmetric Reductive Heck | Rhodium complex | Gram scale | High | Phenyl pyridine-1(2H)-carboxylate, arylboronic acids | 3-Substituted Tetrahydropyridine | acs.org |
| Multi-step Synthesis | Not specified | >500 mg | 52% (for key step) | Complex diol | Pentacyclic Intermediate | acs.org |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles is essential for developing sustainable synthetic processes in the pharmaceutical and chemical industries. unibo.it These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Key Green Chemistry Strategies:
Catalysis: The use of catalysts is a cornerstone of green chemistry. Biocatalysts, such as the immobilized CALB, offer a green alternative to traditional metal catalysts. rsc.org The ability to reuse the CALB catalyst for up to ten consecutive cycles significantly reduces waste and cost. rsc.org Similarly, strategies that avoid precious metal catalysts are considered more sustainable. acs.org
Atom Economy and Multicomponent Reactions (MCRs): MCRs are inherently green as they combine multiple synthetic steps into a single pot operation. nih.gov This reduces solvent usage, energy consumption, and the generation of waste from intermediate purification steps. The CALB-catalyzed MCR is a prime example of this principle in action for piperidine synthesis. rsc.org
Use of Renewable Feedstocks: Synthesizing piperidine derivatives from naturally occurring and readily available starting materials, such as the amino acid L-glutamic acid, represents a sustainable approach. niscpr.res.in
Chemical Derivatization and Structural Modification of Benzyl Piperidine 3 Carboxylate
Derivatization Strategies at the Piperidine (B6355638) Nitrogen (N-substitution)
The secondary amine of the piperidine ring is a key site for derivatization, readily undergoing N-substitution reactions to introduce a variety of functional groups.
Introduction of Substituted Benzyl (B1604629) Groups
A general method for preparing 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by deoxygenation and saturation of the heteroaromatic ring. researchgate.net The N-benzylpiperidine motif is a common structural feature in medicinal chemistry, and its derivatives are explored for various biological activities. nih.govnih.govnih.gov For example, a series of N-benzylpiperidine derivatives with substituents on the benzyl ring have been synthesized and evaluated for their potential as cholinesterase inhibitors. nih.gov
Table 1: Examples of N-Substituted Benzyl Piperidine Derivatives
| Substituent on Benzyl Group | Precursor | Reference |
|---|---|---|
| 4-Trifluoromethyl | 4-(Trifluoromethyl)benzyl chloride | chemicalforums.com |
| 4-Bromo | 4-Bromobenzyl chloride | chemicalforums.com |
| 4-Fluoro | 4-Fluorobenzyl magnesium chloride | google.com |
| 4-Chloro | 4-Chlorobenzyl magnesium chloride | google.com |
| 3-Chloro | 1-(3-Chlorobenzyl)piperidine | uj.edu.pl |
Incorporation of Sulfonyl and Carbonyl Moieties
The piperidine nitrogen can be readily acylated with sulfonyl and carbonyl groups to yield the corresponding sulfonamides and amides. N-sulfonylation can be achieved by reacting the piperidine derivative with a substituted sulfonyl chloride. researchgate.netasianpubs.org For example, a series of novel sulfonyl piperidine carboxamide derivatives have been prepared from N-Boc-piperidine-3-carboxylic acid through amide coupling with substituted sulfonyl chlorides. researchgate.netasianpubs.org The synthesis of benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate has also been reported. chemicalbook.com
Similarly, the introduction of a carbonyl moiety at the piperidine nitrogen leads to the formation of N-acyl derivatives. The synthesis of N-benzoyl piperidine derivatives has been described, highlighting the straightforward nature of this transformation. nih.gov These N-acylations are often carried out using the corresponding acid chlorides or anhydrides, sometimes in the presence of a catalyst. researchgate.net
Table 2: Examples of N-Sulfonyl and N-Carbonyl Piperidine Derivatives
| Moiety | Reagent | Resulting Derivative | Reference |
|---|---|---|---|
| Sulfonyl | Substituted sulfonyl chlorides | N-Sulfonyl piperidine carboxamides | researchgate.netasianpubs.org |
| Carbonyl | Benzoyl chloride | N-Benzoyl piperidine | nih.gov |
| Chlorosulfonyl | Chlorine, Water | Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate | chemicalbook.com |
Formation of Amides and Other N-Linked Functionalities
Amide bond formation at the piperidine nitrogen is a common derivatization strategy. This can be achieved by coupling the piperidine with a carboxylic acid, often activated in situ. A series of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid have been synthesized, demonstrating the versatility of this approach. uj.edu.plresearchgate.netuj.edu.plnih.govresearchgate.net The reaction typically involves a coupling agent to facilitate the amide bond formation. researchgate.net
Beyond simple amides, other N-linked functionalities can be introduced. For instance, the formation of N-carbamoyl derivatives can be achieved, introducing a urea-like linkage. The synthesis of such derivatives often involves the reaction of the piperidine with an appropriate isocyanate or carbamoyl (B1232498) chloride. These modifications significantly alter the electronic and hydrogen-bonding properties of the piperidine nitrogen.
Modifications of the Benzyl Moiety (Phenyl ring and methylene (B1212753) bridge)
The benzyl group itself provides a scaffold for further structural modifications, including substitutions on the aromatic ring and alterations to the methylene bridge.
Halogenation and Other Aromatic Substitutions
The phenyl ring of the benzyl group is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents, including halogens. For example, the synthesis of N-benzylpiperidine derivatives with chloro and fluoro substituents on the benzyl ring has been reported. nih.govgoogle.comunisi.it These substitutions can influence the electronic properties and lipophilicity of the molecule. The synthesis of these compounds often starts from the appropriately substituted benzyl precursor, such as a substituted benzyl chloride, which is then reacted with the piperidine core. chemicalforums.com
Beyond halogenation, other substitutions on the aromatic ring can be envisioned, such as nitration, alkylation, and acylation, to further explore the structure-activity relationship of this class of compounds.
Alkyne Linker Integrations
The introduction of alkyne functionalities onto the piperidine scaffold transforms it into a versatile building block for further chemical elaboration. Alkynes are valuable handles for a variety of chemical transformations, including metal-catalyzed cross-coupling reactions and, most notably, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Alkynyl groups can be incorporated through several synthetic strategies. One common method involves the N-alkylation of a precursor secondary piperidine with an alkyne-containing electrophile, such as propargyl bromide. Alternatively, if the piperidine ring is functionalized with a leaving group, transition-metal-catalyzed cross-coupling reactions, like the Sonogashira coupling, can be employed to install a terminal or internal alkyne.
These alkyne-derivatized piperidines serve as platforms for creating more complex molecules. juniperpublishers.com For example, the click reaction with various azides can rapidly generate a library of 1,2,3-triazole-linked conjugates. juniperpublishers.com This approach is widely used in drug discovery to link the piperidine core to other pharmacophores or to functionalize it with probes for biological studies. juniperpublishers.com The rigidity of the alkyne linker also imparts a degree of conformational constraint to the resulting molecules.
Table 1: Research Findings on Alkyne Linker Integration
| Method | Reagents | Resulting Structure | Applications |
|---|---|---|---|
| N-Alkylation | Propargyl Halide | N-Propargyl Piperidine | Click Chemistry, Further Functionalization |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | C-Alkynyl Piperidine | Synthesis of Complex Heterocycles |
Structural Variations at the C-3 Carboxylate Ester Group
The benzyl ester at the C-3 position is a key site for structural modification, allowing for changes in steric bulk, electronic properties, and metabolic stability.
Transesterification Reactions
Transesterification is a direct method for modifying the ester group at the C-3 position. This reaction involves treating the parent benzyl ester with an alcohol in the presence of a catalyst to exchange the benzyl group for a different alkyl or aryl group. For instance, treating methyl N-benzyl piperidine-3-carboxylate with a solution of potassium tert-butoxide (KOtBu) in tetrahydrofuran (B95107) (THF) and tert-butyl acetate (B1210297) results in the formation of the corresponding tert-butyl ester. core.ac.uk This transformation can be advantageous for altering the molecule's pharmacokinetic profile, as different ester groups can influence properties like lipophilicity and the rate of enzymatic hydrolysis.
Table 2: Examples of Transesterification Products
| Starting Material | Reagents | Product | Purpose |
|---|---|---|---|
| Methyl N-benzyl piperidine-3-carboxylate | KOtBu, t-butyl acetate | tert-Butyl N-benzyl piperidine-3-carboxylate | Increase steric bulk, modify hydrolysis rate core.ac.uk |
Ester Hydrolysis and Carboxylic Acid Derivatization
A fundamental transformation is the hydrolysis of the benzyl ester to yield the corresponding carboxylic acid, N-benzylpiperidine-3-carboxylic acid. This reaction is typically achieved under basic conditions, for example, by using an alkali hydroxide (B78521) such as sodium hydroxide (NaOH) in a solvent mixture like methanol (B129727) and water. core.ac.ukgoogle.com The reaction temperature can range from 0 to 100°C. google.com
The resulting carboxylic acid is a crucial intermediate for a wide array of further derivatizations. researchgate.net It can be coupled with various amines, alcohols, or other nucleophiles using standard peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) activate the carboxylic acid, facilitating the formation of amides, new esters, and other derivatives under mild conditions. researchgate.net
Replacement with Other Carboxylic Acid Derivatives (e.g., amides)
The ester functional group can be replaced with other functionalities, most commonly an amide. This is typically accomplished via a two-step process involving hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction. google.com For example, the carboxylic acid intermediate can be reacted with various primary or secondary amines, such as methylamine (B109427) or benzylamine (B48309), in the presence of a coupling agent to yield the corresponding N-substituted piperidine-3-carboxamides. google.com This conversion from an ester to an amide can significantly impact a molecule's biological properties, as amides are generally more stable to hydrolysis and can participate in different hydrogen bonding interactions compared to esters. core.ac.uk
Table 3: Examples of Amide Derivatives from Piperidine-3-carboxylic Acid
| Amine Reagent | Resulting Amide |
|---|---|
| Methylamine | N-methylpiperidine-3-carboxamide google.com |
| Benzylamine | N,1-dibenzylpiperidine-3-carboxamide google.com |
Synthesis of Conformationally Constrained Analogues
To improve biological activity and selectivity, it is often desirable to synthesize more rigid analogues of flexible molecules like Benzyl piperidine-3-carboxylate. Introducing conformational constraints can lock the molecule into a specific bioactive conformation, enhancing its binding affinity to a target and reducing off-target effects.
Strategies to achieve this include:
Introduction of Bulky Substituents: Adding large groups to the piperidine ring can restrict ring inversion and fix the conformation of other substituents.
Ring Fusion (Bicyclization): Creating bicyclic structures by forming an additional ring fused to the piperidine core is a powerful method for creating rigid scaffolds. This can be achieved through intramolecular cyclization reactions, where reactive groups placed at appropriate positions on the piperidine ring or its substituents are induced to react with each other.
Spirocyclization: The formation of spirocyclic systems, where two rings share a single carbon atom, is another effective strategy for creating rigid, three-dimensional structures.
These approaches move beyond simple functional group interconversion to fundamentally alter the carbon skeleton, providing access to novel and conformationally defined chemical space. nih.govresearchgate.net
Exploration of 3D Chemical Space through Derivatization
The derivatization of this compound is a prime example of how chemists explore three-dimensional (3D) chemical space to develop new molecules with desired properties, particularly in drug discovery. researchgate.net Each modification—from changing the ester to an amide, adding an alkyne linker, or creating a bicyclic system—alters the molecule's shape, size, and distribution of functional groups in 3D space.
This exploration is critical for optimizing a molecule's drug-like properties. acs.org For instance:
Potency and Selectivity: Systematically altering the structure helps to map the structure-activity relationship (SAR) and identify the optimal 3D arrangement for binding to a biological target. acs.org
Pharmacokinetics: Modifications can improve properties such as membrane permeability, metabolic stability, and solubility. Replacing a carboxylic acid with a bioisostere like a tetrazole, for example, can enhance both potency and solubility. acs.org
Novelty: Derivatization leads to novel chemical entities with unique 3D shapes that can access new biological targets or overcome resistance mechanisms.
By employing the synthetic strategies discussed, a library of analogues can be generated from the this compound scaffold, each occupying a distinct point in chemical space and possessing a unique profile of physical, chemical, and biological properties.
Table 4: Impact of Derivatization on 3D Chemical Properties
| Derivatization Strategy | Key Structural Change | Impact on 3D Space | Potential Outcome |
|---|---|---|---|
| Transesterification | Change of R in -COOR | Alters steric bulk and lipophilicity | Modified solubility and metabolic stability core.ac.uk |
| Amide Formation | Ester to Amide (-CONR₂) | Changes hydrogen bonding potential | Increased stability, different target interactions google.com |
| Alkyne Integration | Addition of a rigid C≡C linker | Extends molecule in a linear fashion | Access to click chemistry, new vector space juniperpublishers.com |
Biological Activities and Pharmacological Profiles of Benzyl Piperidine 3 Carboxylate Derivatives
In Vitro Biological Screening Methodologies
In vitro screening methodologies are fundamental in the early stages of drug discovery to determine the biological activity of newly synthesized compounds. These assays provide crucial information on enzyme inhibition, receptor binding affinity, and cellular effects, guiding the selection of candidates for further development.
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Derivatives of benzyl (B1604629) piperidine-3-carboxylate have been evaluated against several key enzymes implicated in disease pathogenesis.
Cholinesterase: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease (AD). mdpi.com A number of benzylpiperidine derivatives have been designed as cholinesterase inhibitors. For instance, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety were synthesized and evaluated for their inhibitory activity against both AChE and BChE. nih.govtandfonline.com Compounds 15b and 15j from this series showed significant, submicromolar inhibitory concentrations. nih.govresearchgate.net Kinetic studies revealed that these compounds act as competitive inhibitors. nih.govtandfonline.com Similarly, N-benzylpiperidine carboxamide derivatives were developed based on a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which itself showed potent AChE inhibition. nih.gov The most active analogues in this new series, 20 and 28 , also demonstrated strong inhibitory activity. nih.govresearchgate.net Further research into N-benzyl piperidine (B6355638) derivatives identified compounds d5 and d10 as dual inhibitors of both histone deacetylase (HDAC) and AChE. nih.gov
Cathepsin K: Cathepsin K is a cysteine protease that plays a critical role in bone resorption, making it a target for osteoporosis treatment. mdpi.com A series of novel piperidine-3-carboxamide derivatives were synthesized and assessed for their ability to inhibit this enzyme. mdpi.com Compound H-9 emerged as the most potent inhibitor from this series, with an IC50 value in the nanomolar range. mdpi.com Molecular docking suggested that its potency is due to the formation of multiple hydrogen bonds and hydrophobic interactions with key residues in the active site of Cathepsin K. mdpi.com
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 15b | Acetylcholinesterase (AChE) | 0.39 µM | nih.govresearchgate.net |
| 15j | Butyrylcholinesterase (BChE) | 0.16 µM | nih.govresearchgate.net |
| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (5) | Acetylcholinesterase (AChE) | 0.03 µM | nih.govresearchgate.net |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | Acetylcholinesterase (AChE) | 5.94 µM | nih.govresearchgate.net |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | Acetylcholinesterase (AChE) | 0.41 µM | nih.govresearchgate.net |
| d5 | Acetylcholinesterase (AChE) | 6.89 µM | nih.gov |
| d10 | Acetylcholinesterase (AChE) | 3.22 µM | nih.gov |
| H-9 | Cathepsin K | 0.08 µM | mdpi.com |
The therapeutic potential of this compound derivatives also stems from their ability to bind to various neurotransmitter receptors and transporters.
κ-opioid receptor: The kappa (κ) opioid receptor is a target for developing treatments for conditions like cocaine dependence. nih.gov Studies on 3-aminomorphinan derivatives, which share structural similarities with piperidines, have shown that replacing the phenolic hydroxyl group with aminobenzyl or aminophenyl groups can yield high-affinity opioid ligands. nih.gov Specifically, phenylamine and benzylamine (B48309) derivatives have demonstrated subnanomolar affinity for kappa and mu (μ) opioid receptors. nih.gov
Dopamine (B1211576) D4 receptor: The dopamine D4 receptor is implicated in neurological functions and is a target for conditions like L-DOPA induced dyskinesias in Parkinson's disease and glioblastoma. nih.govnih.gov A series of 3- and 4-benzyloxypiperidine scaffolds were identified as selective D4 receptor antagonists. nih.gov For example, compound 8a (a 3-fluorobenzyl derivative) showed good, selective activity. nih.gov Further exploration of N-benzyl substituents led to the identification of compound 8w which also retained activity. nih.gov More recent work on piperidine-based ligands identified compounds 12 and 16 as potent D4 receptor antagonists. nih.gov
GABA uptake inhibitors: Inhibitors of γ-aminobutyric acid (GABA) transporters can enhance GABAergic neurotransmission, offering a therapeutic strategy for epilepsy and neuropathic pain. nih.govresearchgate.netnih.gov Tiagabine (B1662831), which is (3R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid, is a potent and selective GABA uptake inhibitor. nih.gov Inspired by this, novel diaryloxime and diarylvinyl ether derivatives of nipecotic acid (piperidine-3-carboxylic acid) were designed and found to be potent inhibitors of GABA uptake in rat brain synaptosomes. nih.gov Inserting an ether oxygen in conjugation with the double bond in the tiagabine structure was shown to improve in vitro potency by five-fold. nih.gov
| Compound | Target | Binding/Inhibitory Activity (Ki) | Reference |
|---|---|---|---|
| 8a (3-fluorobenzyl derivative) | Dopamine D4 Receptor | 205.9 nM | nih.gov |
| 8w | Dopamine D4 Receptor | 165 nM | nih.gov |
| Tiagabine | GABA Transporter (GAT-1) | 67 nM | nih.gov |
| Tiagabine ether analog | GABA Transporter (GAT-1) | 14 nM | nih.gov |
Cell-based assays are crucial for understanding the functional consequences of enzyme inhibition or receptor binding at a cellular level.
Anti-proliferation and Apoptosis Induction: The potential of piperidine derivatives as anticancer agents has been explored. N-arylpiperidine-3-carboxamide derivatives were found to induce a senescence-like phenotype in melanoma cells, a mechanism that can halt cancer cell proliferation. nih.gov In a different study, the dopamine D4 receptor antagonists 12 and 16 were shown to dose-dependently decrease the cell viability of glioblastoma (GBM) cell lines. nih.gov Their mechanism involves inducing cell death and cell cycle arrest, promoting an increase in reactive oxygen species (ROS), and causing mitochondrial dysfunction. nih.gov
Neuroprotection: Several benzylpiperidine derivatives developed as cholinesterase inhibitors have also demonstrated neuroprotective properties. Compounds 15b and 15j showed a protective effect against H₂O₂-induced oxidative damage in PC12 cells. nih.govtandfonline.comresearchgate.net Similarly, the dual HDAC/AChE inhibitors d5 and d10 exhibited promising neuroprotective activities in the same cell line. nih.gov
| Compound(s) | Assay Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| N-arylpiperidine-3-carboxamide derivatives | Anti-proliferation | A375 (Melanoma) | Induction of senescence-like phenotype | nih.gov |
| 12 and 16 | Anti-proliferation / Apoptosis | Glioblastoma (GBM) cells | Decreased cell viability, cell cycle arrest, induced cell death | nih.gov |
| 15b and 15j | Neuroprotection | PC12 cells | Protection against H₂O₂-induced oxidative damage | nih.govresearchgate.net |
| d5 and d10 | Neuroprotection | PC-12 cells | Promising neuroprotective activities | nih.gov |
Uncontrolled platelet aggregation can lead to thrombosis and cardiovascular events. nih.gov Derivatives of piperidine-3-carboxamide (nipecotamide) have been investigated as inhibitors of human platelet aggregation. nih.gov A detailed structure-activity relationship study revealed that a 3-substituent on the piperidine ring, preferably an amide, was necessary for activity. nih.gov The potency was influenced by hydrophobic character and steric factors. nih.gov Optimal activity was achieved when two nipecotoyl rings were connected by an aralkyl group, separating the nitrogen atoms by approximately 7 Å. nih.gov The most potent compounds identified were 1-decyl-3-(N,N-diethylcarbamoyl)piperidine (5a) and alpha,alpha'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene (6i) . nih.gov
| Compound | Compound Type | Key Finding | Reference |
|---|---|---|---|
| 1-decyl-3-(N,N-diethylcarbamoyl)piperidine (5a) | Type 5 (1-alkyl(aralkyl)nipecotamide) | Most potent in its class | nih.gov |
| alpha,alpha'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene (6i) | Type 6 (bis-nipecotamidoalkane) | Most potent inhibitor identified in the study | nih.gov |
In Vivo Pharmacological Assessments
Following promising in vitro results, select compounds are advanced to in vivo studies to assess their pharmacological effects in living organisms, typically in animal models of human diseases.
Alzheimer's Disease: Compounds that showed potent cholinesterase inhibition in vitro have been tested in animal models of cognitive impairment. The benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives 15b and 15j were evaluated in a scopolamine-induced memory deficit mouse model. nih.govresearchgate.net The Morris water maze test confirmed that both compounds could ameliorate memory impairment in these mice, suggesting their potential as therapeutic agents for AD. nih.govtandfonline.com
Osteoporosis: The potent in vitro Cathepsin K inhibitor, H-9 , was tested in an ovariectomized (OVX) mouse model of osteoporosis. mdpi.com The in vivo experiments demonstrated that administration of H-9 led to an increase in the bone mineral density of the mice, indicating its efficacy as an anti-bone resorption agent and its potential for treating osteoporosis. mdpi.com
Neurological Conditions: The antiepileptic potential of novel GABA uptake inhibitors derived from piperidine-3-carboxylic acid was demonstrated in vivo. nih.gov These compounds were shown to protect mice against seizures induced by the benzodiazepine (B76468) receptor inverse agonist methyl 4-ethyl-6,7-dimethoxy-beta-carboline-3-carboxylate (DMCM), confirming the therapeutic relevance of their in vitro activity. nih.gov
| Compound(s) | Disease Model | Animal Model | Observed Pharmacological Effect | Reference |
|---|---|---|---|---|
| 15b and 15j | Alzheimer's Disease (Cognitive Impairment) | Scopolamine-induced mouse model | Amelioration of memory impairment in Morris water maze test | nih.govresearchgate.net |
| H-9 | Osteoporosis | Ovariectomized (OVX) mice | Increased bone mineral density | mdpi.com |
| Diaryloxime/diarylvinyl ether derivatives of nipecotic acid | Epilepsy (Seizures) | DMCM-induced seizure model in mice | Protection against seizures | nih.gov |
Assessment of Central Nervous System Effects
Derivatives of benzyl piperidine have been extensively evaluated for their impact on the central nervous system (CNS). The N-benzylpiperidine (N-BP) motif is frequently used by medicinal chemists due to its structural flexibility, which allows for the fine-tuning of efficacy and physicochemical properties. researchgate.net This structural feature facilitates crucial cation-π interactions with target proteins and serves as a platform for optimizing stereochemistry related to potency and toxicity. researchgate.net
Research has identified new 3- and 4-oxopiperidine scaffolds as potent and selective dopamine D4 receptor antagonists. nih.gov For instance, the 3-fluorobenzyl derivative 8a demonstrated good activity (Ki = 205.9 nM) and selectivity against other dopamine receptors (D1-3,5). nih.gov Further modifications, such as the addition of another fluoro group (3,4-difluorophenyl, 8b , Ki = 169 nM) or a methyl group (4-fluoro-3-methyl, 8c , Ki = 135 nM), also yielded active compounds. nih.gov These findings highlight the scaffold's potential for developing agents to treat CNS disorders where dopamine receptor modulation is beneficial.
In the context of neurodegenerative diseases like Alzheimer's, these derivatives have been explored as cholinesterase inhibitors. researchgate.netnih.gov The unique structure of piperidine allows it to be combined with various molecular fragments to create new drugs with potential pharmacological effects on the CNS. clinmedkaz.org
Characterization of Pharmacological Spectrum
The pharmacological profile of this compound derivatives is broad, extending beyond general CNS effects to specific neuropharmacological, analgesic, anti-inflammatory, anticancer, antidepressant, anticonvulsant, and antithrombotic activities.
The neuropharmacological activities of these compounds are prominent, particularly in the context of Alzheimer's disease. A series of acetylcholinesterase inhibitors were developed based on the lead compound 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (5 ), which showed potent activity (IC50 0.03 ± 0.07 μM) against acetylcholinesterase. nih.gov By replacing the ester linker with a more stable amide linker, new analogues were created. nih.gov The two most active were 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) , with IC50 values of 0.41 ± 1.25 and 5.94 ± 1.08 μM, respectively. nih.gov
Further studies have focused on developing multi-target agents. A series of indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrids demonstrated significant inhibitory activities against acetylcholinesterase (AChE) and moderate inhibition of monoamine oxidase B (MAO-B). researchgate.net Similarly, benzothiazole–piperazine (B1678402) hybrids were developed as multifunctional agents that inhibit AChE, disaggregate β-amyloid (Aβ), and provide neuroprotection. rsc.org Compound 12 from this series significantly improved cognition and spatial memory in a mouse model of scopolamine-induced memory deficit. rsc.org
Researchers also designed dual-target inhibitors of acetylcholinesterase and the serotonin (B10506) transporter (SERT) for Alzheimer's disease. mdpi.com Compound 21 emerged as an interesting lead, showing affinity for both SERT (Ki = 25.5 ± 1.01 µM) and butyrylcholinesterase (BuChE). mdpi.com
Table 1: Neuropharmacological Activity of Selected Benzyl Piperidine Derivatives
| Compound | Target | Activity | Source |
|---|---|---|---|
| 5 | Acetylcholinesterase (AChE) | IC50: 0.03 ± 0.07 μM | nih.gov |
| 20 | Acetylcholinesterase (AChE) | IC50: 5.94 ± 1.08 μM | nih.gov |
| 28 | Acetylcholinesterase (AChE) | IC50: 0.41 ± 1.25 μM | nih.gov |
| 8a | Dopamine D4 Receptor | Ki: 205.9 nM | nih.gov |
| 8b | Dopamine D4 Receptor | Ki: 169 nM | nih.gov |
| 8c | Dopamine D4 Receptor | Ki: 135 nM | nih.gov |
| 21 | Serotonin Transporter (SERT) | Ki: 25.5 ± 1.01 µM | mdpi.com |
The benzyl piperidine scaffold has been incorporated into molecules designed to possess analgesic and anti-inflammatory properties. A series of novel 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives were synthesized and evaluated for these activities. researchgate.net Several compounds from this series, including 7a, 7c, 7e, 7f, 7i, 8a–b, and 8f–g , showed potent analgesic and/or anti-inflammatory effects when compared to reference drugs like aspirin (B1665792) and indomethacin. researchgate.net
In a different study, (6-acyl-2-benzothiazolinon-3-yl)acetamide/propanamide derivatives were synthesized. turkjps.org Among them, l-[2-(6-(2-fluorobenzoyl)-2-benzothiazolinon-3-yl)acetyl]-4-(4-fluoro-phenyl)piperazine (Compound 7i) demonstrated the highest analgesic and anti-inflammatory activity in mouse models. turkjps.org The piperazine moiety, a related heterocyclic structure, is also recognized as a promising scaffold for developing new analgesic and anti-inflammatory drugs. nih.gov
Another series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids were synthesized and tested. nih.gov Compounds FM10 and FM12 showed particularly encouraging results in in vivo analgesic and anti-inflammatory models, building on their potent in vitro inhibition of COX-1, COX-2, and 5-LOX enzymes. nih.gov
The anticancer potential of piperidine-containing compounds is an active area of research. Both piperine (B192125) and piperidine have been reported to induce apoptosis in cancer cells by activating molecular pathways such as NF-κB and PI3k/Akt, increasing the production of reactive oxygen species (ROS), and modulating the expression of apoptosis-related proteins like Bax and Bcl-2. nih.gov
A novel compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) , was synthesized and evaluated for its anticancer effects on human colon (HT29) and prostate (DU145) cancer cell lines. nih.gov Molecular docking studies suggested that DHFP interacts with EGFR tyrosine kinase, a key protein in cancer cell proliferation. nih.gov
In another study, a series of benzhydrylpiperazine derivatives were synthesized, and their antiproliferative activity was assessed against eight human tumor cell lines. researchgate.net Compound 11 was the most potent, effectively inhibiting the proliferation of HL-60, Z138, and DND-41 cancer cell lines with IC50 values of 16.80, 18.50, and 19.20 µM, respectively. researchgate.net Additionally, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and tested against A-549, Bel7402, and HCT-8 cell lines, with one compound achieving 48% inhibition against the A-549 cell line. mdpi.com
Table 2: Anticancer Activity of Selected Piperidine Derivatives
| Compound | Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| 10 | HL-60 | 19.90 µM | researchgate.net |
| 10 | Z138 | 18.00 µM | researchgate.net |
| 10 | DND-41 | 18.50 µM | researchgate.net |
| 11 | HL-60 | 16.80 µM | researchgate.net |
| 11 | Z138 | 18.50 µM | researchgate.net |
| 11 | DND-41 | 19.20 µM | researchgate.net |
| 13 | DND-41 | 19.90 µM | researchgate.net |
Derivatives containing the piperidine nucleus have been investigated for their potential as antidepressant and anticonvulsant agents. A series of 3-phenyliminoindolin-2-one derivatives were designed and screened, with compounds 3o, 3p, and 3r significantly reducing immobility time in forced swimming and tail suspension tests. nih.gov Compound 3r was found to increase levels of serotonin and norepinephrine (B1679862) in the mouse brain, suggesting a mechanism of action involving these neurotransmitters. nih.gov
Pyrazoline derivatives incorporating the piperidine scaffold have also shown promise. In one study, 1,3,5-trisubstituted pyrazoline derivatives were synthesized and tested. thieme-connect.de Compounds II-a,b,c and III-1b,1c,4a exhibited antidepressant activity equivalent to or greater than the reference drugs. thieme-connect.de Several of these compounds also showed protective effects against maximal electroshock seizures (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizures. thieme-connect.deresearchgate.net Another study on 3-(2-furyl)-pyrazoline derivatives found that compounds 6 and 11 reduced immobility time, while several other derivatives were active in anticonvulsant tests. nih.gov
Furthermore, novel benzazole derivatives were synthesized, and compounds 4a, 4b, 4e, and 4f displayed significant antidepressant-like effects, which were suggested to be mediated by the serotonergic system, including 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors. mdpi.com
Research into benzyl piperidine derivatives has also uncovered significant antithrombotic and anticoagulant properties. A series of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation and interfere with clot formation. nih.govresearchgate.net These compounds were found to be particularly effective against platelet aggregation induced by ADP. nih.govresearchgate.net The most potent compound, 2f , achieved 87% inhibition of ADP-induced platelet aggregation at a concentration of 0.5 mmol/L. nih.gov
The anticoagulant action of these synthesized compounds was assessed using prothrombin time (PT) and partial thromboplastin (B12709170) time (PTT) models. nih.gov All tested compounds showed higher PT and PTT values compared to the control, with compounds 5f, 6f, 7f, and 1f being the most potent. nih.gov These findings indicate that such derivatives interfere with the coagulation cascade, highlighting their potential as novel antithrombotic agents. nih.govresearchgate.net
Local Anesthetic Properties
The search for effective local anesthetics has historically involved the structural modification of natural compounds like cocaine, which itself is a methyl ester of benzoylecgonine (B1201016) and contains a tropane (B1204802) ring system, a bicyclic structure related to piperidine. The local anesthetic effect of cocaine is largely attributed to its benzoic acid ester component. nih.gov Early research into simplifying cocaine's structure led to the synthesis of piperidol benzoate (B1203000) derivatives, such as α-eucaine and β-eucaine. nih.gov These compounds demonstrated local anesthetic effects similar to cocaine but with greater chemical stability and lower toxicity, indicating that the complex bicyclic ecgonine (B8798807) structure was not essential for the activity. nih.gov This established the importance of the piperidine-benzoate framework as a key pharmacophore for local anesthesia.
Modern research continues to explore piperidine derivatives for local anesthetic applications. For instance, new ethynylpiperidine derivatives have been investigated for their anesthetic and antiarrhythmic potential. nih.gov A comparative analysis showed that certain derivatives, like LAS-286, exhibited a significantly prolonged duration of full anesthesia compared to clinically used agents such as procaine, lidocaine, and trimecaine. nih.gov While these specific examples are not benzyl piperidine-3-carboxylates, they underscore the versatility of the substituted piperidine ring in designing potent local anesthetics. nih.gov The mechanism often involves the blockade of sodium (Na+) channels, a key target for local anesthetics. nih.gov
Table 1: Local Anesthetic Activity of Selected Piperidine Derivatives This table is provided for illustrative purposes based on the activities of related piperidine compounds.
| Compound | Type of Anesthesia Studied | Key Finding | Reference |
|---|---|---|---|
| α-Eucaine | Local Anesthesia | Similar effect to cocaine with lower toxicity. | nih.gov |
| β-Eucaine | Local Anesthesia | Stable aqueous solution with anesthetic effect. | nih.gov |
| LAS-286 (an ethynylpiperidine derivative) | Infiltration Anesthesia | Anesthesia duration 2.6 times longer than lidocaine. | nih.gov |
Antiretroviral Activities (e.g., Anti-HIV, HTLV)
Derivatives of piperidine carboxylates and related structures have emerged as a promising class of antiretroviral agents, particularly against the Human Immunodeficiency Virus (HIV). Research has shown that (R)-Piperidine-3-carboxylic acid amide acts as a potent antiviral agent by inhibiting the infectivity of HIV. cymitquimica.com This compound functions as a ligand for HIV, preventing the virus from binding to host cells and thereby blocking replication. cymitquimica.com
In the quest for new HIV entry inhibitors, scientists have developed piperidine-4-carboxamide derivatives that act as CCR5 antagonists. The CCR5 co-receptor is crucial for the entry of the most common strains of HIV-1 into host cells. One such derivative, TAK-220 (1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide), has demonstrated highly potent anti-HIV-1 activity. nih.gov It exhibits strong CCR5 binding affinity and powerfully inhibits the replication of various CCR5-tropic HIV-1 clinical isolates in human peripheral blood mononuclear cells. nih.gov
Furthermore, other piperidine-based small molecules have been designed as CD4 mimetics. These compounds, such as (S)-MCG-IV-210 and its derivatives, bind to the HIV-1 envelope glycoprotein (B1211001) gp120 within a conserved region known as the Phe43 cavity. nih.gov This interaction exposes vulnerable epitopes on the viral envelope, making infected cells susceptible to antibody-dependent cellular cytotoxicity (ADCC), a key immune response for clearing viral infections. nih.gov The anti-HIV activity in some series of compounds appears to be dependent on the presence of anionic carboxylate groups, as their corresponding methyl esters were found to be inactive. medchemexpress.com
Table 2: Anti-HIV Activity of Selected Piperidine Carboxamide/Carboxylate Derivatives
| Compound/Derivative Class | Mechanism of Action | In Vitro Activity | Reference |
|---|---|---|---|
| (R)-Piperidine-3-carboxylic acid amide | HIV ligand, prevents viral binding to host cells | Potent antiviral agent | cymitquimica.com |
| TAK-220 (piperidine-4-carboxamide) | CCR5 antagonist, inhibits membrane fusion | IC₅₀ = 0.42 nM (membrane fusion); EC₅₀ = 1.1 nM (HIV-1 replication) | nih.gov |
| (S)-MCG-IV-210 (piperidine-based CD4 mimetic) | Binds gp120, sensitizes infected cells to ADCC | Exposes CD4-induced epitopes on HIV-1 Env | nih.gov |
Antiparasitic Activities (e.g., Trypanocidal, Plasmodial)
The piperidine scaffold is a key component in the development of agents against various parasitic diseases, including malaria (caused by Plasmodium species) and Chagas' disease (caused by Trypanosoma cruzi).
In the field of antimalarials, 1,4-disubstituted piperidine derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum, the deadliest malaria parasite. nih.gov Certain derivatives showed good activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. nih.gov For example, compound 13b from one study was found to be five times more active against the 3D7 strain and ten times more active against the W2 strain compared to a reference compound, with a high selectivity index. nih.gov However, not all carboxylated derivatives show potency; the carboxylic acid metabolite of the antimalarial drug piperaquine (B10710) (PQM) was found to have no relevant in vitro antiplasmodial activity. nih.gov
Regarding trypanocidal activity, piperamides (amide derivatives of piperidine) isolated from Piper tuberculatum have been evaluated against epimastigote forms of Trypanosoma cruzi. researchgate.net The natural compound (Z)-piplartine, a dihydropyridone amide, exhibited an IC₅₀ value of 10.5 μM, which was approximately four times more potent than the standard drug benznidazole. researchgate.net While these are not carboxylate esters, they highlight the potential of the core piperidine structure in designing trypanocidal agents. Other research has focused on piperazine-linked bisbenzamidines, which have shown potent in vitro activity against Trypanosoma brucei rhodesiense. nih.gov
Table 3: Antiparasitic Activity of Selected Piperidine Derivatives
| Compound/Derivative Class | Target Parasite | Key Finding | Reference |
|---|---|---|---|
| 1,4-Disubstituted piperidines | Plasmodium falciparum (3D7 and W2 strains) | Compound 13b showed high activity (IC₅₀ = 2.8 nM on W2 strain) and selectivity. | nih.gov |
| (Z)-Piplartine (Piperamide) | Trypanosoma cruzi (epimastigotes) | Showed higher activity (IC₅₀ = 10.5 μM) than the reference drug benznidazole. | researchgate.net |
| Piperazine-linked bisbenzamidines | Trypanosoma brucei rhodesiense | Potent in vitro activity with IC₅₀ values in the low nanomolar range. | nih.gov |
Antihypertensive Activities
Certain N-substituted piperidine derivatives have been investigated for their potential as antihypertensive agents, primarily through their action as calcium-channel blockers. A series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines were synthesized and evaluated for their ability to antagonize calcium-induced contractions in isolated rabbit aortic strips. nih.gov
The most potent compounds in this class were those with fluoro substituents on the diphenylmethyl group. nih.gov These derivatives were more potent as calcium-channel blockers than verapamil (B1683045) and diltiazem. nih.gov When tested for antihypertensive activity in spontaneously hypertensive rats, several of these compounds produced significant reductions in blood pressure at an oral dose of 30 mg/kg. nih.gov For example, 1-[4-[3-[4-[bis(3,4-difluorophenyl)methyl]-1- piperidinyl]propoxy]-3-methoxyphenyl]ethanone (compound 63) caused a 35% reduction in blood pressure. nih.gov Another derivative, 4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine (compound 93), was effective at lower doses, demonstrating the therapeutic potential of this structural class. nih.gov
Table 4: Antihypertensive Activity of Selected N-Substituted Piperidine Derivatives
| Compound | Mechanism of Action | In Vivo Activity (Spontaneously Hypertensive Rats) | Reference |
|---|---|---|---|
| Compound 63 | Calcium-channel blocker | 35% reduction in blood pressure at 30 mg/kg (oral) | nih.gov |
| Compound 93 | Calcium-channel blocker | 17% reduction in blood pressure at 10 mg/kg (oral) | nih.gov |
Antimicrobial Activities
Piperidine derivatives are a well-established class of compounds possessing a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.gov The saturated N-heterocyclic structure of piperidine often confers advantages such as improved solubility, which can enhance drug metabolism and bioavailability. nih.gov
Studies have demonstrated the efficacy of various piperidine derivatives against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized piperidine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The results, measured by the zone of inhibition, showed that the compounds were active against both bacterial species, with some derivatives showing activity comparable to the standard antibiotic chloramphenicol (B1208) against S. aureus. nih.gov
Other research has explored a range of novel piperidine derivatives for both antibacterial and antifungal activities. nih.govresearchgate.net One compound (compound 6 in the study) exhibited strong inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven different bacterial strains. nih.govresearchgate.net The same set of compounds also showed varying degrees of inhibition against fungal species such as Aspergillus niger and Candida albicans, although they were inactive against others like Fusarium verticilliodes. nih.govresearchgate.net The addition of moieties like thiosemicarbazone to a piperidin-4-one core has also been shown to significantly enhance antifungal activity. medchemexpress.com
Table 5: Antimicrobial Activity of Selected Piperidine Derivatives
| Derivative Class/Compound | Target Organism | Activity Metric | Finding | Reference |
|---|---|---|---|---|
| Piperidine Derivative 2 | Staphylococcus aureus | Zone of Inhibition | Good activity compared to standard chloramphenicol. | nih.gov |
| Piperidine Derivative 6 | Bacillus subtilis | MIC | 0.75 mg/ml | nih.govresearchgate.net |
| Piperidine Derivative 6 | Escherichia coli | MIC | 1.5 mg/ml | nih.govresearchgate.net |
| Piperidine Derivative 6 | Candida albicans | Zone of Inhibition | Showed inhibitory activity. | nih.govresearchgate.net |
| Thiosemicarbazone derivatives of piperidin-4-one | Fungi | Activity Comparison | Significant antifungal activity compared to piperidin-4-one alone. | medchemexpress.com |
Molecular Mechanisms of Action and Target Interactions
Ligand-Protein Binding Studies
Understanding how these ligands bind to their protein targets is crucial for rational drug design. Molecular modeling and structural biology studies have provided detailed pictures of these interactions at the atomic level.
Cathepsin K: Molecular docking studies have shown that piperidine-based inhibitors occupy the active cavity of Cathepsin K. nih.gov A lead compound was found to occupy the P1 and P2 pockets of the enzyme's active site. The design strategy of introducing a benzylamine (B48309) group was validated by its enhanced interactions with the P3 pocket of Cathepsin K. nih.gov
Dopamine (B1211576) D4 Receptor: The binding mode of benzyloxypiperidine antagonists has been evaluated using the X-ray crystal structure of the D4 receptor. nih.govnih.gov These studies have identified a consistent binding interaction within the receptor's binding pocket.
Neurotransmitter Transporters: For 4-benzylpiperidine (B145979) carboxamides that inhibit neurotransmitter transporters, docking simulations have shown that the ligand-binding pocket is formed by regions spanning transmembrane domains (TM) 1, TM3, and TM6. wikipedia.org
Cathepsin K: The potent inhibitor H-9 was found to form several hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of Cathepsin K, explaining its strong inhibitory activity. nih.gov
Dopamine D4 Receptor: Analysis of the binding of benzyloxypiperidine antagonists has identified key interactions with specific amino acid residues. Notably, interactions with Asp115 and Phe410 are consistently present across active compounds in this class, anchoring the ligand in the binding site. nih.govnih.gov
Modulation of Neurotransmitter Systems and Transport Proteins
Beyond direct receptor interaction, benzylpiperidine derivatives can also modulate the broader neurotransmitter systems by targeting transport proteins. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.
Studies on 4-benzylpiperidine carboxamides have shown that these compounds can inhibit the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA). wikipedia.org The structural features of these molecules play a critical role in their potency and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). wikipedia.org
For instance, the length of the carbon linker between the amine and the 4-benzylpiperidine moiety, as well as the nature of aromatic substituents, are key determinants of selectivity. wikipedia.org Compounds with a two-carbon linker generally show higher potency for DAT inhibition, while the nature of the aromatic group (e.g., biphenyl (B1667301) vs. diphenyl) can shift the selectivity between SERT and DAT. wikipedia.org Furthermore, some derivatives have been developed as dual inhibitors, for example, targeting both acetylcholinesterase and the serotonin transporter. nih.gov This modulation of monoamine transporter activity can have profound influences on neurotransmitter signaling.
Investigation of Downstream Cellular Pathways
The modulation of GAT1 and the cholinergic system by benzyl (B1604629) piperidine-3-carboxylate derivatives initiates several downstream cellular events.
By inhibiting GAT1, these compounds increase the concentration of GABA in the extracellular space. This leads to a more sustained activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors. nih.gov The resulting influx of chloride ions and modulation of potassium and calcium channels leads to hyperpolarization of the postsynaptic neuron, effectively dampening excitatory synaptic transmission and providing a mechanism for pain relief. tandfonline.com
Augmentation of the cholinergic system through AChE inhibition results in elevated acetylcholine (B1216132) levels. This enhances signaling at both muscarinic and nicotinic receptors. mdpi.com Prolonged activation of these receptors can trigger various intracellular signaling cascades. For instance, activation of M1 muscarinic receptors can regulate amyloidogenic APP processing, while nAChR activation can modulate the release of other neurotransmitters and influence neuronal survival. nih.gov Furthermore, some benzylpiperidine derivatives have demonstrated neuroprotective effects against oxidative stress induced by agents like H2O2 in cellular models. tandfonline.com
Allosteric Modulation and Orthosteric Binding
The interaction of ligands with their target receptors or enzymes can occur at two principal types of sites:
Orthosteric Site: The primary binding site where the endogenous substrate or neurotransmitter (e.g., GABA or acetylcholine) binds. Competitive inhibitors typically bind to this site. nih.gov
Allosteric Site: A distinct, secondary binding site on the protein. Ligands binding here are called allosteric modulators and can either enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the receptor's response to its orthosteric ligand. nih.govnih.gov
In the context of benzyl piperidine-3-carboxylate derivatives, evidence points to interactions at both types of sites, depending on the specific target.
The inhibition of GABA transporter 1 (GAT1) by derivatives of nipecotic acid, such as tiagabine (B1662831), is known to be competitive, suggesting these inhibitors bind at the orthosteric site, directly competing with GABA. nih.gov Similarly, the developed AChE inhibitors, such as compounds 15b and 15j, were found to act in a competitive manner, indicating they bind to the active site of the enzyme where acetylcholine is hydrolyzed. tandfonline.com
In contrast, the interaction with nicotinic acetylcholine receptors (nAChRs) follows a different mechanism. Research has demonstrated that N-benzylpiperidine derivatives act as noncompetitive antagonists of α7 nAChRs. nih.gov This mode of action strongly suggests they function as negative allosteric modulators (NAMs), binding to a site distinct from the acetylcholine binding pocket to inhibit receptor function. nih.gov This dual mechanism—orthosteric inhibition of AChE and allosteric modulation of nAChRs—highlights the pharmacodynamic complexity of this class of compounds.
Structure Activity Relationship Sar Studies
Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity
The piperidine scaffold is a cornerstone in the design of many biologically active compounds, and its substitution pattern significantly modulates the pharmacological profile of benzyl (B1604629) piperidine-3-carboxylate derivatives. researchgate.netnih.gov
Positional Isomerism Effects
The specific placement of substituents on the piperidine ring has a profound impact on biological activity, a phenomenon known as positional isomerism. Research has shown that even minor shifts in substituent location can lead to substantial changes in efficacy and receptor affinity. For instance, in certain series of piperidine-containing compounds, the position of a methyl group on the piperidine ring can determine its anticancer properties, with substitutions at the 3 or 4-positions being particularly influential. researchgate.net
Similarly, in the context of antimycobacterial agents, the point of attachment of the piperidine ring to a larger heterocyclic system is a critical determinant of activity. Studies have demonstrated that substitution at the C-6 position of a pyridine (B92270) ring with a piperidine moiety confers the highest potency within its series, outperforming substitution at the C-4 position. nih.gov The stereochemistry of substituents, defined by their axial or equatorial orientation, also plays a role by influencing the molecule's pKa, which can affect its ionization state and interaction with biological targets. psu.edu
Influence of Substituent Nature (e.g., steric, electronic)
The chemical nature of the substituents on the piperidine ring, including their size (steric effects) and electronic properties, is a key factor in determining biological activity. The introduction of bulky substituents can sterically hinder the interaction of the molecule with its binding site, whereas smaller substituents may allow for a more favorable fit. dkut.ac.ke
The basicity and lipophilicity of substituents are also crucial. In a comparative study of antimycobacterial compounds, piperidine as a substituent was found to be more effective than the less basic and more hydrophilic morpholine. nih.gov Furthermore, the introduction of a hydrophobic methyl group at the C2 position of a piperidine ring has been shown to enhance binding affinity by displacing water molecules from the binding pocket of the target protein. researchgate.net The electronic properties of substituents, such as their capacity to donate or withdraw electrons, can also be modulated to optimize interactions with biological targets. researchgate.net
| Position of Substitution | Nature of Substituent | Observed Effect on Biological Activity | Reference Compound Series | Citation |
|---|---|---|---|---|
| 3- or 4-position | Methyl group | Influences anticancer properties. | Piperidine-containing anticancer agents | researchgate.net |
| C-6 of an adjacent pyridine ring | Piperidine | Higher antimycobacterial potency compared to C-4 substitution. | Piperidinothiosemicarbazones | nih.gov |
| General | Bulky groups | Can sterically hinder receptor binding. | Piperazine (B1678402) derivatives | dkut.ac.ke |
| C2-position | Hydrophobic methyl group | Can enhance binding affinity by displacing water molecules. | KRAS G12C inhibitors | researchgate.net |
Role of the Benzyl Moiety in Molecular Recognition and Potency
The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) bridge, is a critical pharmacophore in many benzyl piperidine-3-carboxylate derivatives, significantly contributing to their molecular recognition and potency. acs.orgnih.gov
Importance of the Phenyl Ring Substitution Pattern
The substitution pattern on the phenyl ring of the benzyl moiety is a key determinant of biological activity. The position of substituents—ortho, meta, or para—can drastically alter the compound's affinity and efficacy. For example, the introduction of a carboxylic acid group at the para position of the phenyl ring has been used to mimic the side chain of tyrosine, leading to a significant increase in binding affinity for certain receptors.
The electronic nature of the substituents is also vital. In some series, the presence of 4-chloro and 4-methoxy substituents on the benzene (B151609) ring enhances activity by stabilizing interactions with the target. Halogen substitution on the phenyl ring of the benzyl group has been shown to increase affinity for specific receptor subtypes, such as sigma-2 receptors.
| Substitution Position | Substituent | Observed Effect on Biological Activity | Compound Series Context | Citation |
|---|---|---|---|---|
| para-position | Carboxylic acid | Increased binding affinity by mimicking tyrosine. | Angiotensin II receptor antagonists | |
| 4-position | Chloro or Methoxy | Enhanced activity through stabilizing interactions. | Anti-osteoporosis agents | |
| General | Halogen | Increased affinity for sigma-2 receptors. | N-(1-Benzylpiperidin-4-yl)arylacetamide analogues |
Contribution of the Methylene Bridge
The methylene bridge (-CH2-) acts as a flexible linker, connecting the phenyl ring to the piperidine core. This spacer plays a crucial role in orienting the phenyl group for optimal interaction with the biological target. The length and flexibility of this linker are critical, as demonstrated in related compound series where altering the linker length from an ethyl to a methyl group resulted in reduced activity. This suggests that a specific spatial relationship between the aromatic ring and the heterocyclic core is necessary for potent biological effects. The methylene bridge provides the necessary conformational flexibility to achieve this optimal orientation within the binding site.
Influence of Ester Functionality on Pharmacological Effects
Furthermore, the ester functionality significantly impacts the physicochemical properties of the molecule, such as lipophilicity and solubility, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. In some instances, the ester can act as a prodrug moiety, being hydrolyzed in vivo by esterases to release the active carboxylic acid. This strategy can be employed to improve oral bioavailability or to target specific tissues. The ester group can also serve as a synthetic handle, allowing for the straightforward creation of diverse analogs for SAR studies. The potential for bioisosteric replacement of the ester with other groups, such as amides or tetrazoles, offers a pathway to further optimize the pharmacological profile of these compounds.
Role of Ester in Pharmacodynamics
The benzyl ester moiety at the 3-position of the piperidine ring is a pivotal determinant of the compound's pharmacodynamic and pharmacokinetic properties. As a functional group, the ester is susceptible to enzymatic hydrolysis in vivo, a characteristic that profoundly influences the molecule's duration of action and metabolic fate.
Research on related piperidine-based compounds demonstrates that the ester group can be a primary site for metabolic deactivation. In studies of cocaine analogues, which share a piperidine ester structure, the ester function is readily hydrolyzed by esterases, leading to the inactivation of the compound nih.gov. The replacement of this ester with a more metabolically stable functional group, such as an alcohol, has been shown to result in compounds with a significantly longer duration of action nih.gov. This suggests that the ester in this compound likely contributes to a shorter biological half-life.
| 3-Position Substituent | Key Characteristic | Impact on Pharmacodynamics | Reference |
| Ester | Susceptible to enzymatic hydrolysis | Pathway for in vivo deactivation, potentially shorter duration of action. Can act as a prodrug. | nih.gov |
| Alcohol | Metabolically more stable than ester | Associated with a significantly longer duration of action in locomotor activity tests. | nih.gov |
Ester Hydrolysis and Metabolite Activity
Piperidine-3-carboxylic acid is a well-characterized compound, known primarily as an inhibitor of γ-aminobutyric acid (GABA) uptake sigmaaldrich.com. It exists as two stereoisomers, (R)- and (S)-nipecotic acid, which may exhibit different potencies and selectivities for GABA transporters sigmaaldrich.comsigmaaldrich.com. Therefore, the hydrolysis of the achiral benzyl ester in vivo would produce a racemic mixture of this active metabolite.
Studies on analogous compounds have shown that metabolites can have pharmacological profiles that differ substantially from their parent esters. For example, a potential metabolite of a piperidine-based ester analogue of cocaine produced biphasic effects on locomotor activity, consisting of initial depression followed by delayed stimulation, whereas the parent compound caused a monotonic increase in activity nih.gov. This highlights that ester hydrolysis is not merely a deactivation step but can be a bioactivation process leading to a metabolite with a distinct and complex activity profile.
| Compound | Type | Observed Pharmacological Effect | Reference |
| Piperidine-based Ester (1a) | Parent Compound | Monotonically increased locomotor activity. | nih.gov |
| Piperidine-based Norester (2a) | Possible Metabolite | Biphasic effects: initial locomotor depression followed by delayed stimulation. | nih.gov |
| Piperidine-3-carboxylic acid | Potential Metabolite | Known inhibitor of GABA uptake. | sigmaaldrich.com |
Correlation between Structural Motifs and Target Affinity/Selectivity
The affinity and selectivity of this compound for its biological targets are governed by the interplay of its distinct structural motifs: the piperidine ring, the benzyl group, and the C-3 carboxylate substituent.
The piperidine ring is a privileged scaffold in medicinal chemistry, recognized as a key pharmacophore for a wide range of biological targets, including cholinesterases and, notably, sigma receptors researchgate.netencyclopedia.pub. Its conformational flexibility allows it to adapt to the topology of various binding sites.
The N-benzyl group is particularly crucial for modulating target affinity. In studies on piperidine-based tyrosinase inhibitors, the benzyl substituent engages in important hydrophobic interactions within the enzyme's active site, contributing to higher potency nih.gov. Furthermore, modifications to the aromatic ring of the benzyl group can fine-tune both affinity and selectivity. For instance, in a series of sigma receptor ligands, halogen substitution on the benzyl ring increased affinity for the sigma-2 receptor subtype researchgate.net. The position of the substituent is also critical; in a series of cholinesterase inhibitors, methyl substitution on the benzyl ring showed that activity varied with position in the order of meta > ortho > para tandfonline.com.
The ester at the C-3 position also plays a role in binding. Its replacement with other functional groups, such as amides or oxadiazoles, can lead to significant changes in activity. In some cases, replacing the ester maintains potency, suggesting that the group's primary role may be related to orientation and electronic properties rather than a specific hydrogen bonding interaction that only an ester can provide nih.govnih.gov.
| Structural Motif | Modification | Target System | Observed Effect on Affinity/Selectivity | Reference |
| Piperidine Ring | Core Scaffold | Sigma Receptors | Recognized as a "hallmark pharmacophore" for binding. | researchgate.net |
| N-Benzyl Group | Presence of group | Tyrosinase | Provides key hydrophobic interactions, enhancing potency. | nih.gov |
| N-Benzyl Group | Halogen substitution on ring | Sigma Receptors | Increased affinity for sigma-2 receptors. | researchgate.net |
| N-Benzyl Group | Methyl substitution on ring | Cholinesterases | Potency is position-dependent (meta > ortho > para). | tandfonline.com |
| C-3 Ester | Replacement with alcohol | Monoamine Transporters | Resulted in a compound with a longer duration of action. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis provides a mathematical framework for correlating the chemical structure of a series of compounds with their biological activity. While a specific QSAR study for this compound is not detailed in the literature, analysis of closely related N-benzylpiperidine analogues provides significant insight.
A Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, was performed on a series of N-(1-benzylpiperidin-4-yl)arylacetamides to understand their binding to sigma receptors researchgate.net. This study revealed that the electrostatic properties of the substituents were a dominant factor influencing the binding affinity for sigma-1 receptors researchgate.net. This implies that the distribution of electron density and the partial charges on the atoms are critical for the molecule's ability to form favorable electrostatic interactions with the amino acid residues in the receptor's binding pocket.
For a QSAR model of this compound analogues, a series of compounds would be synthesized with systematic variations. Key molecular descriptors that would be calculated and correlated with biological activity include:
Electronic Descriptors: Parameters like Hammett constants or calculated atomic charges to quantify the electron-donating or -withdrawing effects of substituents on the benzyl ring.
Hydrophobic Descriptors: The partition coefficient (logP) to model the compound's ability to cross cell membranes and enter hydrophobic binding pockets.
Steric Descriptors: Molar refractivity or Taft steric parameters to describe the size and shape of substituents, which can influence the fit within a binding site.
By developing a regression model based on these descriptors, a predictive QSAR equation could be generated. This would allow for the rational design of new analogues with potentially enhanced affinity and selectivity, guiding synthesis efforts toward more potent compounds.
| QSAR Component | Description | Example Descriptor for a this compound Study |
| Dependent Variable | The measured biological activity for a series of compounds. | IC₅₀ or Kᵢ values for a specific receptor. |
| Independent Variables | Calculated physicochemical properties (descriptors) of the molecules. | logP (hydrophobicity), Molar Refractivity (sterics), Electrostatic Potential (electronics). |
| Mathematical Model | A regression equation that correlates the descriptors to the biological activity. | Activity = c₀ + c₁(logP) + c₂(Steric) + c₃(Electronic) |
| Goal | To understand which properties are key for activity and to predict the activity of new, unsynthesized compounds. | To design analogues with optimized affinity based on favorable electronic and steric properties. |
Therapeutic Potential and Applications in Drug Discovery
Development as Potential Anti-Alzheimer's Agents
The quest for effective treatments for Alzheimer's disease (AD) has led to the investigation of benzyl (B1604629) piperidine-3-carboxylate derivatives as promising therapeutic agents. A primary strategy involves the inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), which is crucial for memory and cognition.
Several studies have focused on designing and synthesizing derivatives that can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are implicated in the progression of AD. nih.govnih.govnih.govnih.govtandfonline.com For instance, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety showed potent inhibition of both AChE and BChE. nih.govtandfonline.com Specifically, compounds 15b and 15j from this series exhibited submicromolar IC50 values against AChE and BChE, respectively. nih.govtandfonline.com Further studies revealed that these compounds also possess neuroprotective effects against oxidative stress and can ameliorate memory impairment in animal models. nih.govtandfonline.com
Another approach involves creating multi-target-directed ligands that can address various pathological aspects of AD. nih.govnih.gov Researchers have designed N-benzylpiperidine analogs that act as dual inhibitors of AChE and β-secretase-1 (BACE-1), an enzyme involved in the production of amyloid-beta (Aβ) plaques. nih.gov Compounds 40 and 41 from this series demonstrated significant and balanced inhibition of both targets, inhibited Aβ aggregation, and showed cognitive improvement in animal models. nih.gov Similarly, other derivatives have been developed that combine cholinesterase inhibition with the ability to inhibit Aβ aggregation, chelate metal ions, and scavenge free radicals. nih.govacs.orgnih.gov
The structural similarity of some benzylpiperidine derivatives to the approved AD drug, donepezil, has served as a basis for rational drug design. nih.govnih.govnih.govnih.gov By modifying the core structure of donepezil, scientists have created novel compounds with enhanced or multi-target activities. nih.govnih.govnih.govnih.gov For example, replacing the ester linker in a lead compound with a more stable amide linker resulted in new derivatives with significant AChE inhibitory activity. nih.gov
Table 1: Selected Benzyl Piperidine-3-Carboxylate Derivatives with Anti-Alzheimer's Potential
| Compound | Target(s) | Key Findings |
|---|---|---|
| 3g | AChE | Potent AChE inhibitor with an IC50 of 4.32 µM. nih.gov |
| 3j | BuChE | Potent BuChE inhibitor with an IC50 of 1.27 µM. nih.gov |
| 15b | AChE, BChE | Submicromolar inhibition of AChE (IC50 = 0.39 µM) and neuroprotective effects. nih.govtandfonline.com |
| 15j | AChE, BChE | Submicromolar inhibition of BChE (IC50 = 0.16 µM) and neuroprotective effects. nih.govtandfonline.com |
| 23 | BuChE, Aβ aggregation | Inhibitor of BuChE (IC50 = 0.72 µM) with significant Aβ anti-aggregation activity. nih.gov |
| 40 & 41 | AChE, BACE-1, Aβ aggregation | Balanced inhibition of AChE and BACE-1, inhibited Aβ aggregation, and improved cognition. nih.gov |
| 44 | AChE, BuChE | Potent inhibitor of AChE (IC50 = 0.30 µM) and BuChE (IC50 = 1.84 µM) with neuroprotective properties. nih.gov |
| d5 & d10 | HDAC, AChE | Dual inhibitors of HDAC and AChE with neuroprotective and antioxidant activities. nih.gov |
Applications in Pain Management and Anti-inflammatory Therapy
Derivatives of this compound are being explored for their potential in managing pain and inflammation. Research in this area has focused on their ability to interact with opioid and other receptors involved in pain signaling pathways.
One study reported the design of benzylpiperidine derivatives as dual-acting ligands for the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). nih.gov The lead compound, 52 , demonstrated high affinity for both receptors and produced potent antinociceptive effects in various pain models, including inflammatory and chronic pain. nih.gov
Another area of investigation is the inhibition of monoacylglycerol lipase (B570770) (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). unisi.it By inhibiting MAGL, the levels of 2-AG increase, which can lead to analgesic and anti-inflammatory effects. Researchers have optimized a class of benzylpiperidine-based compounds for reversible MAGL inhibition, with compounds 28 and 29 showing very good potency and high selectivity. unisi.it
Furthermore, N-benzyl-1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, which are structurally related, have shown promising analgesic activity in animal models of pain. nuph.edu.ua Some of these compounds were found to be more potent than the reference drug diclofenac. nuph.edu.ua
Table 2: this compound Derivatives in Pain and Inflammation Research
| Compound/Derivative Class | Target/Mechanism | Key Findings |
|---|---|---|
| Compound 52 | Dual MOR/σ1R ligand | Potent antinociceptive effects in multiple pain models. nih.gov |
| Compounds 28 & 29 | Reversible MAGL inhibitors | High potency and selectivity for MAGL, suggesting potential for pain and inflammation treatment. unisi.it |
| N-benzyl-1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides | Analgesic | Some compounds demonstrated superior analgesic effects compared to diclofenac. nuph.edu.ua |
| Piperidine (B6355638) derivatives | Histamine H3 and σ1 receptor antagonists | Promising antinociceptive activity in vivo. acs.org |
Investigational Roles in Neurodegenerative Disorders
Beyond Alzheimer's disease, the neuroprotective properties of this compound derivatives make them attractive candidates for a broader range of neurodegenerative disorders. doaj.org Their ability to cross the blood-brain barrier is a key feature in this context.
Research has shown that these compounds can offer neuroprotection through various mechanisms. For example, certain derivatives have demonstrated the ability to protect neuronal cells from oxidative damage. nih.govtandfonline.com The neuroprotective effects of biatractylolide (B12411930) (BD), a compound with a structure that can be related to this class, have been studied in models of Alzheimer's disease, where it was found to reduce oxidative stress and inhibit cell death pathways. mdpi.com
The development of dual inhibitors, such as those targeting both cholinesterases and other enzymes like BACE-1 or HDAC, also holds promise for treating the multifaceted nature of neurodegenerative diseases. nih.govnih.gov By addressing multiple pathological pathways simultaneously, these multi-target agents could offer a more effective therapeutic approach.
Anticancer Research Applications
The piperidine scaffold is present in numerous natural and synthetic compounds with anticancer activity. nih.govfrontiersin.org Consequently, derivatives of this compound are being actively investigated for their potential as anticancer agents.
Studies have shown that certain piperidine derivatives can inhibit the growth of various cancer cell lines. nih.govfrontiersin.org For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated the ability to reduce the growth of hematological cancer cell lines and promote apoptosis. nih.gov
Another strategy involves targeting key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR2). researchgate.net Researchers have designed novel benzothiazolyl piperidine-3-carboxamide derivatives as multi-target inhibitors of CDKs and VEGFR2, aiming to disrupt the cell cycle and angiogenesis in tumors. researchgate.net
The inhibition of monoacylglycerol lipase (MAGL) by benzylpiperidine derivatives is also relevant in the context of cancer research, as MAGL can contribute to pro-tumorigenic signaling. unisi.it
Table 3: this compound Derivatives in Anticancer Research
| Derivative Class | Target/Mechanism | Key Findings |
|---|---|---|
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Apoptosis induction | Reduced growth of hematological cancer cell lines and increased expression of apoptosis-promoting genes. nih.gov |
| Benzothiazolyl piperidine-3-carboxamide derivatives | Multi-target CDK and VEGFR2 inhibitors | Designed to inhibit key enzymes in cell cycle progression and angiogenesis. researchgate.net |
| Benzylpiperidine-based MAGL inhibitors | MAGL inhibition | Potential to interfere with pro-tumorigenic signaling. unisi.it |
Antithrombotic and Anticoagulant Therapeutic Avenues
The potential of this compound derivatives in the development of antithrombotic and anticoagulant therapies is an emerging area of research. While direct studies on "this compound" for these specific applications are limited in the provided context, the versatility of the piperidine scaffold suggests its potential for modification to target factors involved in the coagulation cascade.
Anticonvulsant and Antidepressant Research
The central nervous system activity of piperidine derivatives has led to their investigation as potential anticonvulsant and antidepressant agents. anadolu.edu.tr
Several studies have explored the antidepressant-like effects of piperidine derivatives. anadolu.edu.trnih.govnih.gov Research has indicated that these compounds can modulate monoaminergic and opioidergic systems, which are implicated in the pathophysiology of depression. anadolu.edu.tr For example, certain novel piperidine derivatives were found to have antidepressant-like effects that were mediated by both the serotonergic and catecholaminergic systems, as well as the opioidergic system. anadolu.edu.tr Another study on 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives showed that they possess biological activity comparable to the antidepressant drug viloxazine. nih.gov
The structural motif of 4-benzylpiperidine (B145979) has been shown to act as a monoamine releasing agent, with a preference for norepinephrine (B1679862) and dopamine (B1211576) over serotonin (B10506), and also functions as a weak monoamine oxidase inhibitor. wikipedia.org
Application in Medical Imaging Agents (e.g., PET Imaging of GABA Transporter 1)
The development of positron emission tomography (PET) imaging agents for the GABA Transporter 1 (GAT-1) has been an area of significant research interest, as GAT-1 is a key target in understanding various neurological and psychological disorders like epilepsy, schizophrenia, and depression. snmjournals.org GAT-1 is the most abundant of the four GABA transporter isoforms and is primarily located on presynaptic GABAergic neurons. nih.gov Non-invasive imaging of GAT-1 could provide valuable insights into the role of the GABAergic system in these conditions. nih.gov
The core structure for many potential GAT-1 radioligands is nipecotic acid, which is piperidine-3-carboxylic acid. nih.gov However, the development of effective PET tracers for GAT-1 has been challenging. A major hurdle is the limited ability of these molecules to cross the blood-brain barrier (BBB). nih.gov The carboxylic acid group, while important for binding to GAT-1, can lead to the formation of highly polar zwitterions, which hinders BBB permeability. nih.gov
Research has focused on creating more lipophilic derivatives of nipecotic acid to improve brain uptake. snmjournals.orgnih.gov For instance, studies have explored the synthesis of ethyl ester derivatives of nipecotic acid compounds to mask the carboxylic acid and potentially improve BBB penetration. snmjournals.orgnih.gov In one such study, the ethyl ester of a derivative showed significant brain uptake in non-human primates, suggesting that the free carboxylic acid was a primary reason for the limited brain access of the parent compound. snmjournals.orgnih.gov
While direct studies on the use of this compound as a PET imaging agent for GAT-1 are not prominent in the reviewed literature, the research on related piperidine-3-carboxylic acid derivatives underscores the strategic importance of the ester group, such as a benzyl ester, in overcoming the challenge of BBB permeability. The benzyl group, being lipophilic, could theoretically enhance the ability of the piperidine-3-carboxylate scaffold to enter the central nervous system. However, a study on benzylic 18F-labeled N-biphenylalkynyl nipecotic acid derivatives found that the developed PET tracer was unstable and did not show brain uptake in a rat model. nih.gov This highlights the complexity of designing effective GAT-1 radioligands, where factors beyond lipophilicity, such as in vivo stability, also play a critical role. nih.gov
Future efforts in this area may involve exploring different bioisosteres for the carboxylic acid or further refining the structure of lipophilic ester derivatives to achieve a balance of GAT-1 affinity, BBB permeability, and metabolic stability. nih.govnih.gov
Anti-osteoporosis Therapy Targeting Cathepsin K
Cathepsin K (Cat K), a cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption due to its unique ability to cleave triple-helical collagen. nih.gov This makes it a significant therapeutic target for diseases characterized by excessive bone resorption, such as osteoporosis. nih.govmdpi.com The development of Cathepsin K inhibitors is a promising strategy for anti-osteoporosis therapy. mdpi.com
Recent research has focused on the design and synthesis of novel piperidine-3-carboxamide derivatives as potent Cathepsin K inhibitors. nih.govmdpi.com In one study, a fragment-based drug design approach was utilized, starting from a sulfonyl piperidine fragment (F-12) which showed moderate inhibitory activity against Cathepsin K. nih.gov To enhance the binding affinity, a benzylamine (B48309) group was introduced to the F-12 skeleton to improve interactions with the P3 pocket of the Cathepsin K active site. nih.gov This led to the development of a series of novel piperidine-3-carboxamide derivatives. nih.govmdpi.com
Among the synthesized compounds, one derivative, designated as H-9, demonstrated particularly potent inhibition of Cathepsin K with an IC50 value of 0.08 µM. mdpi.com This compound exhibited promising anti-bone resorption effects in vitro and was shown to downregulate the expression of Cathepsin K in RANKL-reduced RAW264.7 cells. nih.govmdpi.com
Further in vivo studies in an ovariectomized (OVX) mouse model of osteoporosis revealed that compound H-9 significantly increased bone mineral density (BMD). nih.govmdpi.com The anti-osteoporosis activity of H-9 was found to be dose-dependent, with the efficacy at a dose of 90 mg/kg being comparable to the positive control, raloxifene (B1678788) (5 mg/kg). mdpi.com Acute toxicity tests indicated a good safety profile, with an LD50 value exceeding 300 mg/kg for oral administration in mice. mdpi.com
These findings suggest that piperidine-3-carboxamide derivatives incorporating a benzyl group are a promising class of compounds for the development of novel anti-osteoporosis therapies targeting Cathepsin K. nih.govmdpi.com
| Compound/Drug | Target | Key Findings | Reference |
| Compound H-9 | Cathepsin K | Potent inhibition (IC50 = 0.08 µM), increased bone mineral density in OVX mice. | nih.govmdpi.com |
| Raloxifene | Estrogen Receptor | Used as a positive control in in vivo studies. | mdpi.com |
| Fragment F-12 | Cathepsin K | Initial fragment with moderate inhibitory activity (IC50 = 13.52 µM). | nih.gov |
Computational and in Silico Approaches in Research
Molecular Docking Simulations for Target Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into the binding mode and affinity. This knowledge is crucial for structure-based drug design and for identifying potential biological targets for a given compound.
The N-benzyl piperidine (B6355638) (N-BP) structural motif, which is central to Benzyl (B1604629) piperidine-3-carboxylate, is widely used in drug discovery. This is due in part to its structural flexibility and its capacity to engage in crucial cation-π interactions with target proteins nih.gov. Computational studies on N-benzylpiperidine derivatives have successfully predicted their binding to various biological targets.
A notable example involves the docking of a series of 82 N-benzylpiperidine derivatives to the enzyme acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease researchgate.net. Using automated docking procedures, researchers can place ligands like Benzyl piperidine-3-carboxylate into the active site of a protein to predict binding. The N-benzyl piperidine scaffold can establish multiple points of contact within the enzyme's active site, including hydrophobic interactions and hydrogen bonds, which are critical for inhibitory activity. The piperidine nitrogen, in particular, can play a significant role in anchoring the molecule within the binding pocket researchgate.net.
Such studies allow for the rapid screening of virtual compound libraries against known protein structures, prioritizing molecules with the highest predicted binding affinity for synthesis and biological testing. For this compound, this approach could identify potential targets ranging from enzymes, like AChE, to G-protein coupled receptors and ion channels.
Beyond simply predicting if a molecule will bind, docking simulations provide a detailed analysis of the binding mode, revealing the specific amino acid residues involved in the interaction and the types of forces at play (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).
In studies of N-benzylpiperidine inhibitors with acetylcholinesterase, binding mode analysis revealed that the benzyl group often occupies a hydrophobic pocket, while the piperidine ring positions itself to interact with key residues in the active site gorge researchgate.net. The analysis of the most stable docking poses, or conformations, helps rationalize structure-activity relationships (SAR) and guides the design of more potent and selective analogs.
The binding affinity is often quantified by a scoring function, which estimates the free energy of binding. A lower score typically indicates a more favorable binding interaction.
Table 1: Example of Interaction Data from Molecular Docking of N-Benzylpiperidine Derivatives with Acetylcholinesterase (AChE)
| Interaction Type | Key Amino Acid Residues in AChE | Role in Binding |
|---|---|---|
| Cation-π Interaction | Tryptophan (Trp), Tyrosine (Tyr) | The positively charged piperidine nitrogen interacts with the electron-rich aromatic rings of the amino acids. nih.gov |
| Hydrophobic Interaction | Phenylalanine (Phe), Tyrosine (Tyr) | The benzyl group of the ligand fits into hydrophobic pockets within the enzyme's active site. researchgate.net |
| Hydrogen Bonding | Serine (Ser), Histidine (His) | The carboxylate group of the ligand can act as a hydrogen bond acceptor or donor with polar residues. |
Density Functional Theory (DFT) Studies for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine a wide range of molecular properties, including geometric structure, vibrational frequencies, and electronic characteristics. This information is vital for understanding a molecule's stability, reactivity, and spectroscopic properties. DFT calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311+G(2d,p), to achieve a balance of accuracy and computational cost nih.govmdpi.com.
A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability.
A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. Conversely, a large gap indicates high stability and low reactivity researchgate.netnih.gov. For this compound, DFT calculations would reveal the distribution of these orbitals. Typically, the HOMO might be localized on the electron-rich benzyl ring, while the LUMO could be distributed around the electron-withdrawing carboxylate group, indicating the likely sites for electron donation and acceptance in chemical reactions.
Table 2: Key Molecular Properties Derived from DFT/FMO Analysis
| Parameter | Formula | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. mdpi.com |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high polarizability and reactivity. mdpi.com |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. mdpi.com |
DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule's surface. The MEP is an invaluable tool for predicting how a molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack nih.govrsc.org.
On an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. For this compound, this region would likely be concentrated around the oxygen atoms of the carboxylate group. Regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack nih.gov. These maps provide a visual guide to the molecule's reactive behavior, complementing the insights gained from FMO analysis.
Prediction of Activity Spectra for Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the likely biological activities of a compound based solely on its 2D structural formula. The PASS algorithm works on the principle that a compound's structure determines its biological activity. It compares the structure of a query molecule against a vast training set of known biologically active substances to generate a probable activity spectrum researchgate.netnih.gov.
The output is a list of potential pharmacological effects, mechanisms of action, and specific toxicities, each with a calculated probability of being active (Pa) and inactive (Pi).
If Pa > 0.7 , the compound is highly likely to exhibit that activity.
If 0.5 < Pa < 0.7 , the compound is likely to exhibit the activity, possibly with a novel structure for that activity.
If Pa < 0.5 , the compound is unlikely to exhibit the activity.
For piperidine derivatives, PASS predictions have suggested a wide range of potential biological activities. These compounds are predicted to affect various enzymes, receptors, transport systems, and ion channels. This broad predicted spectrum makes the piperidine scaffold a promising basis for developing drugs for cancer, central nervous system disorders, and as antimicrobial or antiarrhythmic agents researchgate.netnih.gov. Applying PASS to this compound would generate a specific list of probable activities, helping to guide and prioritize experimental testing.
Table 3: Examples of Biological Activities Predicted by PASS for Piperidine Derivatives
| Predicted Activity Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Enzyme Inhibition | Kinase inhibitor, Protease inhibitor, Acetylcholinesterase inhibitor | Cancer, Inflammation, Neurological disorders |
| Receptor Modulation | GPCR ligand, Nuclear receptor ligand | CNS diseases, Metabolic disorders |
| Ion Channel Modulation | Sodium channel blocker, Calcium channel blocker | Cardiovascular diseases, Pain management |
| Antineoplastic | Apoptosis agonist, Antimetabolite | Oncology |
Molecular Dynamics Simulations for Protein-Ligand Interactions
Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the dynamic behavior of this compound derivatives when bound to their biological targets. These simulations provide an atomic-level understanding of the stability of protein-ligand complexes, the nature of intermolecular interactions, and the conformational changes that occur upon binding. mdpi.comnih.gov
One area of significant research has been the study of N-benzylpiperidine analogs as cholinesterase inhibitors for potential application in Alzheimer's disease. For instance, MD simulations have been employed to analyze the interactions between N-benzylpiperidine carboxamide derivatives and Acetylcholinesterase (AChE). These simulations, often run for tens of nanoseconds, reveal the stability of the ligand within the enzyme's binding pocket and detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and water bridges, that contribute to the binding affinity.
Key Interactions Observed in MD Simulations of N-Benzylpiperidine Derivatives with AChE:
π-π stacking: The benzyl group of the ligand often forms π-π stacking interactions with aromatic residues in the active site of AChE, such as Tryptophan (Trp84).
Cation-π interactions: The protonated nitrogen of the piperidine ring can engage in cation-π interactions with aromatic residues.
Hydrogen bonding: The carboxylate or carboxamide functional groups can form crucial hydrogen bonds with amino acid residues like Tyrosine (Tyr121).
These simulations can also be used to compare the binding modes of novel derivatives with known inhibitors, providing a rationale for observed differences in inhibitory activity.
Another application of MD simulations is in understanding the interactions of benzyl-tetrahydropyridinyl derivatives with G-protein coupled receptors, such as the dopamine (B1211576) D2 receptor. In these studies, the ligand-receptor complex is embedded in a model lipid bilayer to mimic the cell membrane environment. The simulations can then track the stability of the binding pose and the key interactions, like the salt bridge formation between the protonatable nitrogen of the piperidine ring and an aspartate residue (Asp) in the receptor, which is a critical anchor point for many aminergic GPCR ligands. The stability of these interactions over the simulation time is a strong indicator of the ligand's potential efficacy.
The data derived from MD simulations, such as Root Mean Square Deviation (RMSD) and interaction fingerprints, are invaluable for rational drug design, allowing for the iterative refinement of ligand structures to enhance their binding affinity and selectivity.
| Compound Type | Target Protein | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| N-Benzylpiperidine Carboxamide | Acetylcholinesterase (AChE) | Trp84, Tyr121, Phe330 | π-π stacking, Cation-π, Hydrogen bonds |
| Benzyl-tetrahydropyridinyl derivative | Dopamine D2 Receptor | Asp114 (3.32) | Salt bridge (ionic interaction) |
Virtual Screening for Lead Compound Identification
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.netspringernature.com This method is a cost-effective and time-efficient alternative to high-throughput screening (HTS). nih.gov For this compound and its analogs, virtual screening can be instrumental in identifying novel chemical scaffolds with desired biological activities.
The process generally involves two main approaches:
Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. A library of compounds is docked into the binding site of the target, and a scoring function is used to estimate the binding affinity of each compound. The top-scoring compounds are then selected for further experimental testing. The accuracy of SBVS is highly dependent on the quality of the protein structure and the reliability of the scoring function.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the chemical structure of known active ligands to identify other compounds in a database with similar properties. Methods such as 2D similarity searching, 3D shape matching, and pharmacophore modeling are common in LBVS. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target.
In the context of piperidine-3-carboxylate derivatives, a virtual screening campaign might start with a known active compound to generate a pharmacophore model. This model would then be used to screen large compound databases, such as ZINC or PubChem, for molecules that fit the pharmacophore. nih.gov The identified "hits" can then be subjected to molecular docking studies (if a target structure is available) to predict their binding modes and refine the selection.
For example, a study focused on identifying novel inhibitors for a particular enzyme might use a known piperidine-3-carboxylate inhibitor to build a pharmacophore model. This model could then be used to screen a virtual library of commercially available compounds. The top-ranked hits from this screening would then be purchased and tested in biological assays to confirm their activity. This approach has been successfully used to identify lead compounds for a wide range of targets. digitellinc.com
| Screening Method | Requirement | Principle | Application Example for Piperidine Derivatives |
|---|---|---|---|
| Structure-Based Virtual Screening (SBVS) | 3D structure of the target protein | Molecular docking and scoring of compounds in the target's binding site | Docking a library of piperidine-3-carboxylate analogs into the active site of an enzyme to predict binding affinities. |
| Ligand-Based Virtual Screening (LBVS) | Structure of known active ligands | Searching for molecules with similar 2D/3D features or matching a pharmacophore model | Using a known active this compound to build a pharmacophore and screen a large database for new potential leads. |
Cheminformatics and Data Mining in this compound Research
Cheminformatics and data mining are integral to modern drug discovery, enabling the analysis and extraction of valuable knowledge from large chemical and biological datasets. In the research of this compound and related compounds, these techniques are applied to understand structure-activity relationships (SAR), predict pharmacokinetic properties, and explore chemical space.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics. By building mathematical models that correlate the chemical structures of a series of compounds with their biological activities, QSAR can predict the activity of novel, untested molecules. For piperidine carboxamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop predictive models. These models generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. This information is crucial for guiding the design of more potent analogs.
3D Shape Analysis and Chemical Space Exploration are other important applications of cheminformatics. The three-dimensional shape of a molecule is a key determinant of its biological activity. Studies have focused on the synthesis and 3D shape analysis of libraries of piperidine derivatives, including substituted pipecolinates (piperidine-2-carboxylates). nih.govwhiterose.ac.ukwhiterose.ac.uk By analyzing the principal moments of inertia, researchers can create PMI plots to visualize the 3D diversity of a compound library. This ensures that the synthesized or screened compounds cover a broad and relevant area of 3D chemical space, increasing the chances of finding novel hits. nih.govwhiterose.ac.ukwhiterose.ac.uk
In Silico ADMET Prediction is a critical cheminformatics tool used to assess the drug-likeness of compounds early in the discovery process. mdpi.comresearchgate.netnih.govresearchgate.net ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. A range of computational models can predict properties such as oral bioavailability, blood-brain barrier permeability, interactions with cytochrome P450 enzymes, and potential toxicity. researchgate.net For benzylpiperidine derivatives, these in silico predictions help to prioritize compounds with favorable pharmacokinetic profiles and flag potential liabilities, thereby reducing the likelihood of late-stage failures in drug development. mdpi.comnih.gov
Data Mining of large biological databases can uncover novel relationships between chemical structures and biological outcomes. For example, screening large libraries of piperidine-3-carboxamide derivatives against a specific cellular phenotype, such as inducing senescence in cancer cells, and then analyzing the structure-activity data can lead to the identification of novel anticancer agents and the key structural features responsible for their activity. nih.gov
| Technique | Objective | Methodology | Example Application |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity from chemical structure. | Develop mathematical models (e.g., CoMFA, CoMSIA) correlating molecular descriptors with activity. | Predicting the inhibitory potency of new piperidine carboxamide analogs against a specific enzyme. nih.gov |
| 3D Shape Analysis | Assess the three-dimensional diversity of a compound library. | Calculate and plot principal moments of inertia (PMI) to visualize chemical space coverage. | Ensuring a library of synthesized piperidine-3-carboxylate derivatives explores diverse 3D geometries. nih.govwhiterose.ac.ukwhiterose.ac.uk |
| In Silico ADMET Prediction | Evaluate drug-like properties and potential liabilities. | Use computational models to predict absorption, distribution, metabolism, excretion, and toxicity. | Assessing the predicted oral bioavailability and potential toxicity of novel this compound designs. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov |
| Data Mining | Identify novel structure-activity relationships from large datasets. | Screening large compound libraries and analyzing the resulting biological data. | Identifying key structural motifs in piperidine-3-carboxamide derivatives that induce a desired cellular response. nih.gov |
Preclinical Evaluation and Translational Research Considerations
In Vitro and In Vivo Toxicity Assessments for Research Compounds
The initial safety evaluation of research compounds related to benzyl (B1604629) piperidine-3-carboxylate involves assessing their potential toxicity both in cell-based assays (in vitro) and in animal models (in vivo). While specific toxicity data for the parent compound, benzyl piperidine-3-carboxylate, is limited, studies on its derivatives provide valuable insights into the potential safety profile of this chemical class.
In vitro cytotoxicity assays are a primary screening tool. For instance, a series of N-benzylpiperidine carboxamide derivatives designed as potential cholinesterase inhibitors were evaluated for their cytotoxic effects. nih.gov In one study, two promising 1,3-dimethylbenzimidazolinone derivatives, compounds 15b and 15j , were tested on PC-12 and HepG2 cell lines. nih.govtandfonline.com The results indicated that these compounds exhibited no cytotoxicity to PC-12 cells at concentrations up to 50 µM. nih.gov Furthermore, when evaluated for liver toxicity using the human hepatoma cell line HepG2, both compounds showed lower hepatotoxicity compared to the reference drug tacrine. nih.govtandfonline.com Similarly, N-benzyl-piperidinyl acylhydrazone hybrids were assessed for their cytotoxic profiles on A549 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma) cell lines, with some derivatives showing moderate antiproliferative activity. sbq.org.br
In vivo assessments provide a more comprehensive picture of a compound's safety. Studies on certain benzylpiperidine and benzylpiperazine derivatives have reported low in vivo toxicity. unisi.it In a study investigating the hepatotoxicity of compounds 15b and 15j in mice, no significant increases in the liver enzymes alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) were observed after administration, suggesting a low potential for liver damage in vivo. tandfonline.com These findings, combined with morphologic studies of the liver tissue, indicated a favorable safety profile for these specific derivatives compared to tacrine. tandfonline.com
It is important to note that safety profiles can be highly specific to the exact chemical structure. For example, the commercial product Ethyl 1-benzylpiperidine-4-carboxylate is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). sigmaaldrich.com This underscores the necessity of conducting thorough toxicological assessments for each new derivative. nih.gov
| Compound/Derivative Class | Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|---|
| 1,3-dimethylbenzimidazolinone derivatives (15b, 15j) | PC-12 | Cytotoxicity | No cytotoxicity observed at concentrations up to 50 µM. | nih.gov |
| 1,3-dimethylbenzimidazolinone derivatives (15b, 15j) | HepG2 | Hepatotoxicity | Lower hepatotoxicity compared to tacrine. | nih.govtandfonline.com |
| N-benzyl-piperidinyl acylhydrazone hybrids (6i, 6k) | HepG2, A549 | Cytotoxicity (Antiproliferative) | IC50 values of 58.40 µM (6i on HepG2) and 59.58 µM (6k on A549). | sbq.org.br |
Metabolism Studies of this compound Derivatives
The metabolic fate of a drug candidate significantly influences its efficacy and safety. For compounds containing an ester functional group, such as this compound, hydrolysis is a primary metabolic pathway. semanticscholar.org This reaction is often catalyzed by a class of enzymes known as carboxylesterases (CES), which are abundant in the liver, plasma, and intestine. nih.govsemanticscholar.org
The ester linkage in this compound and its derivatives is susceptible to enzymatic hydrolysis, which would cleave the benzyl group and the ester, releasing the piperidine-3-carboxylic acid core. semanticscholar.orgacsgcipr.org This metabolic instability can be a desirable feature for a prodrug, designed to release an active component, or a liability if it leads to rapid inactivation and clearance. The rate of hydrolysis can be influenced by the structure of the compound; for example, research on various benzoate (B1203000) esters has shown that modifications to the aromatic rings can alter metabolic lability in plasma. semanticscholar.org
A detailed study on a derivative, 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)-benzyl-piperidine-3-carboxylic acid ethyl ester (compound A) , investigated its metabolism in the presence of ethanol. nih.gov The research demonstrated that in rat plasma and liver microsomes, the compound underwent not only hydrolysis but also trans-esterification, a reaction where the ethyl group of the ester is exchanged with an ethyl group from ethanol. nih.gov This process was confirmed to be catalyzed by carboxylesterases, as it was inhibited by bis(p-nitrophenyl) phosphate (B84403) (BNPP), a known CES inhibitor. nih.gov The in vivo study in rats confirmed that this trans-esterification occurs, altering the pharmacokinetics of the parent compound and leading to decreased plasma clearance. nih.gov
Butyrylcholinesterase (BChE), another enzyme found in plasma and various tissues, also plays a significant role in the metabolism of ester-containing compounds. nih.gov The susceptibility of this compound derivatives to these enzymes is a critical consideration in their design, with some research efforts focusing on replacing the ester linker with more metabolically stable groups, like amides, to improve pharmacokinetic properties.
Blood-Brain Barrier (BBB) Permeability Studies
For compounds intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain, and many potential drugs fail because they cannot penetrate it effectively. mdpi.com The N-benzylpiperidine motif is recognized in medicinal chemistry as a structural element that can be used to modulate physicochemical properties, including BBB permeability. nih.gov
Several studies have confirmed that derivatives of benzylpiperidine can be designed to cross the BBB. A parallel artificial membrane permeability assay (PAMPA) is a common in vitro model used to predict BBB penetration. In one study, a benzyl piperidinyl-linked benzyl aminobenzamide derivative, 8c1 , was shown to be BBB permeable, with a permeability (Pe) value of 14.34 × 10⁻⁶ cm/s. nih.govresearchgate.net Another series of N-benzylpiperidine derivatives linked to phthalimide (B116566) or indole (B1671886) moieties also showed positive results in BBB permeability assays. nih.gov
These findings indicate that the this compound scaffold can serve as a foundation for CNS-active compounds. The lipophilicity and structural features imparted by the benzyl and piperidine (B6355638) groups can be fine-tuned through chemical modification to optimize passage across the BBB.
| Compound | Assay | Permeability (Pe) | Conclusion | Reference |
|---|---|---|---|---|
| 3,5-dimethoxy benzyl aminobenzamide (8c1) | Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) | 14.34 × 10⁻⁶ cm/s | Crosses the blood-brain barrier. | nih.govresearchgate.net |
Development of Radiolabeled Derivatives for Imaging Studies (e.g., PET Imaging)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative analysis of biological processes in vivo. moravek.com The development of radiolabeled versions of drug candidates, known as radiotracers, is a crucial step in translational research. These tracers can be used to study drug distribution, target engagement, and pharmacokinetics directly in the brain.
The this compound scaffold, specifically its parent acid (nipecotic acid), has been used as the basis for developing PET radioligands. A key target for these ligands is the GABA transporter 1 (GAT1), a protein involved in regulating the main inhibitory neurotransmitter in the brain. acs.orgnih.gov
Researchers have successfully synthesized benzylic ¹⁸F-labeled N-biphenylalkynyl nipecotic acid derivatives for PET imaging of GAT1. acs.org Fluorine-18 (¹⁸F) is an ideal radioisotope for PET due to its suitable half-life (109.7 minutes) and high-resolution imaging properties. nih.gov The synthesis involved creating ester-protected precursors, such as ethyl 1-(4-(2′-formyl-[1,1′-biphenyl]-2-yl)but-3-yn-1-yl)piperidine-3-carboxylate (8a) and the corresponding tert-butyl ester (8b) , which were then further modified and radiolabeled. acs.orgnih.gov These efforts aim to produce a viable PET tracer that can successfully image presynaptic GABAergic neurons by targeting GAT1, an objective that has been historically challenging. acs.org
The development of such imaging agents is vital for understanding the role of targets like GAT1 in neurological and psychiatric disorders and for accelerating the development of drugs that modulate these targets.
| Compound Name | Core Scaffold | Purpose | Reference |
|---|---|---|---|
| Ethyl 1-(4-(2′-formyl-[1,1′-biphenyl]-2-yl)but-3-yn-1-yl)piperidine-3-carboxylate (8a) | Ethyl piperidine-3-carboxylate (Ethyl nipecotate) | Precursor for ¹⁸F-labeled GAT1 PET tracer. | acs.orgnih.gov |
| tert-Butyl 1-(4-(2′-formyl-[1,1′-biphenyl]-2-yl)but-3-yn-1-yl)piperidine-3-carboxylate (8b) | tert-Butyl piperidine-3-carboxylate (tert-Butyl nipecotate) | Precursor for ¹⁸F-labeled GAT1 PET tracer. | acs.org |
Future Directions and Emerging Research Areas
Design of Novel Poly-substituted Benzyl (B1604629) Piperidine-3-carboxylates
The core structure of benzyl piperidine-3-carboxylate offers numerous sites for chemical modification, allowing for the systematic design of novel, poly-substituted analogues. The N-benzyl piperidine (B6355638) (N-BP) motif is a versatile tool for medicinal chemists to adjust both the efficacy and physicochemical properties of a compound. nih.gov Future research is focused on creating libraries of compounds with diverse substitution patterns on both the benzyl and piperidine rings to explore new structure-activity relationships (SAR).
Key strategies in this area include:
Stereoselective Synthesis: The development of methods for the stereoselective synthesis of chiral piperidine scaffolds is crucial. researchgate.netthieme-connect.com Introducing chiral centers can significantly impact a molecule's interaction with biological targets, potentially enhancing potency and selectivity while reducing off-target effects. researchgate.netthieme-connect.com
Ring Substitution: Researchers are exploring the addition of various functional groups at different positions on the piperidine ring. For instance, methyl-substituted pipecolinates (piperidine-2-carboxylates) have been synthesized to explore the three-dimensional chemical space and create fragments suitable for drug discovery programs.
Benzyl Group Modification: The benzyl portion of the molecule is a prime target for substitution. Varying the electronic and steric properties of this group by adding substituents like halogens, methoxy groups, or other heterocyclic rings can fine-tune the compound's binding affinity and pharmacokinetic profile. nih.gov In one study, a series of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid were synthesized, with a 1-(3-chloro)benzylpiperidine derivative showing the highest inhibitory activity towards butyrylcholinesterase (BuChE). nih.gov
This systematic approach to creating poly-substituted derivatives is essential for optimizing lead compounds and discovering molecules with novel biological functions.
Exploration of Multi-Target Directed Ligands Based on the Scaffold
Complex diseases, such as neurodegenerative disorders, often involve multiple pathological pathways, making single-target drugs less effective. This has led to the rise of a multi-target-directed ligand (MTDL) strategy, which aims to design single molecules that can modulate several biological targets simultaneously. The this compound scaffold is well-suited for this approach. mdpi.comnih.gov
A significant area of focus for MTDLs based on this scaffold is Alzheimer's disease (AD). Researchers have rationally designed and synthesized N-benzylpiperidine analogues that act as multifunctional inhibitors of key enzymes implicated in AD pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase-1 (BACE-1). researchgate.netmdpi.comnih.gov
| Compound Series | Target Enzymes | Therapeutic Goal |
| N-benzyl-piperidine derivatives (4a-d) | AChE, BuChE | Alzheimer's Disease |
| N-benzylpiperidine analogs (17-31, 32-46) | AChE, BACE-1 | Alzheimer's Disease |
| Indole-isoxazole carbohydrazides | AChE, BuChE | Alzheimer's Disease |
A table summarizing examples of multi-target directed ligands based on the N-benzylpiperidine scaffold.
For example, a series of N-benzylpiperidine analogs were developed as dual inhibitors of AChE and BACE-1, with some compounds also showing an ability to inhibit the aggregation of amyloid-beta (Aβ) peptides. mdpi.com Another study focused on modifying the structure of the existing AChE inhibitor Donepezil to create new N-benzyl-piperidine derivatives that could inhibit both AChE and BuChE. researchgate.net This MTDL approach offers a promising paradigm for developing more effective treatments for complex diseases. researchgate.netmdpi.com
Integration with Advanced Drug Delivery Systems for Research Purposes
To enhance the efficacy and utility of this compound derivatives in research settings, their integration with advanced drug delivery systems is a promising future direction. Such systems can address challenges like poor solubility, limited permeability across biological barriers, and the need for controlled release to study biological effects over time. mdpi.com
Emerging research in related areas highlights the potential for this integration:
Polymeric Films: Piperidine-based compounds have been incorporated into polymeric films made from materials like sodium alginate and poly(vinyl alcohol). mdpi.com These films can maintain contact with target tissues and provide a controlled release of the bioactive molecule, which is valuable for in vitro studies and localized delivery models. mdpi.com
Lipid Nanoparticles (LNPs): The piperidine and piperazine (B1678402) scaffolds are being explored in the design of ionizable lipids for LNPs. nih.govmdpi.com These nanoparticles are highly effective at encapsulating therapeutic molecules, including RNA, and delivering them to specific cells or tissues. nih.govmdpi.com Incorporating this compound derivatives into such LNPs could facilitate research into their effects on specific cell types in vivo.
Nanostructured Systems: Various nanocarriers, such as liposomes and polymeric nanoparticles, offer a platform for improving the delivery of small molecule drugs. dntb.gov.uamdpi.comdoronscientific.com These systems can protect the encapsulated compound from degradation, improve its pharmacokinetic profile, and enable targeted delivery to specific sites of action for more precise biological investigation. dntb.gov.uadoronscientific.com
By leveraging these advanced delivery technologies, researchers can better explore the biological activities and therapeutic potential of novel this compound compounds in complex biological systems.
Application of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and research on this compound is no exception. encyclopedia.pub These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process. nih.govencyclopedia.pub
Key applications of AI/ML in this area include:
De Novo Drug Design: Generative AI models can design novel molecular structures from scratch that are optimized for desired properties. encyclopedia.pub These models can explore the vast chemical space around the this compound scaffold to propose new derivatives with high predicted affinity for a biological target and favorable drug-like properties. encyclopedia.pubchemicalbook.com
Predictive Modeling: ML algorithms can be trained to predict the biological activity, physicochemical properties, and potential toxicity of new compounds. nih.govencyclopedia.pub By using quantitative structure-activity relationship (QSAR) models, researchers can screen large virtual libraries of derivatives before committing to costly and time-consuming chemical synthesis.
Target Identification: AI can analyze biological data to identify new potential targets for this compound derivatives. chemicalbook.com For instance, proteome-screening platforms can predict the on- and off-target interactions of a small molecule, helping to uncover new therapeutic indications and understand potential side effects. nih.gov
The use of AI and ML promises to streamline the design-synthesize-test cycle, leading to a more efficient and rational exploration of the chemical and biological space of this important scaffold.
Discovery of New Therapeutic Indications and Biological Activities
While much research has focused on the neurological applications of this compound derivatives, the scaffold's versatility suggests it has potential across a broader range of therapeutic areas. nih.gov Future research will likely uncover novel biological activities and new indications for these compounds.
Emerging and potential therapeutic areas include:
Osteoporosis: A series of piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of Cathepsin K (Cat K). thieme-connect.com As Cat K is a key enzyme in bone collagen degradation, its inhibition is a promising strategy for treating diseases characterized by excessive bone resorption, such as osteoporosis. thieme-connect.com
Anticonvulsant Activity: Derivatives of nipecotic acid (piperidine-3-carboxylic acid) are known to act as GABA reuptake inhibitors. This mechanism is relevant for the treatment of seizure disorders, and novel derivatives could be explored for their potential as anticonvulsant agents.
Antimicrobial Properties: The piperidine ring is a core structure in many natural alkaloids with antimicrobial activity. mdpi.com Further exploration of substituted benzyl piperidine-3-carboxylates could lead to the discovery of new agents to combat microbial infections. mdpi.com
Growth Hormone Release: One derivative, (3R)-3-Benzyl-N,N'',N''-trimethylpiperidine-3-carbohydrazide, has been identified as a reagent used in preparing compounds with growth hormone-releasing properties, suggesting a potential role in endocrinology.
The continued synthesis and screening of diverse libraries of these compounds against a wide array of biological targets will be crucial for unlocking their full therapeutic potential.
Q & A
Q. What are the standard synthetic routes for Benzyl piperidine-3-carboxylate?
this compound is typically synthesized via coupling reactions or esterification. For example, carbodiimide-based coupling agents like EDC and HOBt are used to activate carboxylic acid intermediates, followed by reaction with piperidine derivatives . Esterification of piperidine-3-carboxylic acid with benzyl alcohol under acidic or enzymatic conditions is another route . Purification often involves column chromatography or recrystallization to achieve >95% purity, as residual solvents or unreacted starting materials can interfere with downstream applications .
Q. What analytical techniques are essential for structural characterization?
- X-ray crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise stereochemical and conformational data .
- NMR spectroscopy : H and C NMR confirm functional groups (e.g., benzyl ester peaks at δ 5.1–5.3 ppm for CHPh) and piperidine ring conformation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO with exact mass 217.1103) .
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant goggles, and lab coats are mandatory to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as toxicity data are incomplete .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture, to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
- Reaction optimization : Screen solvents (e.g., DCM vs. THF), adjust stoichiometry (1.2–1.5 equivalents of benzyl alcohol), and use catalysts like DMAP for esterification .
- Kinetic modeling : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., acyl transfer in coupling reactions) .
- Purification : Employ gradient elution in flash chromatography (e.g., 20–70% ethyl acetate/hexanes) to isolate high-purity product .
Q. How do computational methods aid in studying conformational dynamics?
- Molecular dynamics (MD) simulations : Analyze piperidine ring puckering (e.g., chair vs. boat conformations) and benzyl group rotation barriers using software like GROMACS .
- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic or electrophilic reactions .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Purity verification : Use LC-MS to rule out impurities (e.g., residual solvents or by-products) that may skew bioassays .
- Stereochemical validation : Confirm enantiopurity via chiral HPLC or X-ray crystallography, as minor stereoisomers can exhibit divergent activity .
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .
Q. What strategies mitigate impurities in final products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
